1,2-Dibromo-4,5-dichlorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4,5-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLDCMHIIUWWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399766 | |
| Record name | 1,2-dibromo-4,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73557-66-1 | |
| Record name | 1,2-dibromo-4,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-Dibromo-4,5-dichlorobenzene chemical properties
1,2-Dibromo-4,5-dichlorobenzene: A Comprehensive Technical Guide on Properties, Synthesis, and Cross-Coupling Reactivity
Executive Summary
In the realm of advanced organic synthesis and drug development, tetra-halogenated benzene derivatives serve as highly versatile, bifunctional building blocks. 1,2-Dibromo-4,5-dichlorobenzene (CAS: 73557-66-1)[1] is a premier example of such a scaffold. By presenting two distinct pairs of halogens, this compound offers orthogonal reactivity profiles that can be exploited in transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its physicochemical properties, structural symmetry, synthetic methodologies, and applications in pharmaceutical intermediate development[2].
Physicochemical & Structural Properties
Understanding the fundamental properties of 1,2-dibromo-4,5-dichlorobenzene is critical for predicting its behavior in complex reaction matrices. The electron-withdrawing nature of the four halogen atoms significantly deactivates the aromatic ring, rendering it highly stable against oxidative degradation but requiring aggressive conditions for initial electrophilic functionalization.
Quantitative Data Summary
Data sourced from the [3] and commercial standards.
| Property | Value |
| IUPAC Name | 1,2-dibromo-4,5-dichlorobenzene |
| CAS Number | 73557-66-1 |
| Molecular Formula | C₆H₂Br₂Cl₂ |
| Molecular Weight | 304.79 g/mol |
| Exact Mass | 301.79003 Da |
| Topological Polar Surface Area | 0 Ų |
| Point Group Symmetry | C₂v |
| Standard Purity (Commercial) | ≥95% to 98% |
Expert Insight on Symmetry: While automated pedagogical tools occasionally misclassify highly substituted benzenes (e.g., erroneously assigning a C₆v point group[4]), a rigorous structural analysis confirms that 1,2-dibromo-4,5-dichlorobenzene belongs to the C₂v point group . The molecule is planar, possessing a single C₂ rotational axis (bisecting the C1-C2 and C4-C5 bonds) and two orthogonal mirror planes. This symmetry dictates its distinct NMR signature, presenting a single, highly deshielded singlet in its ¹H NMR spectrum for the two equivalent aromatic protons.
Synthesis Methodology: Regioselective Electrophilic Bromination
The industrial and laboratory-scale synthesis of 1,2-dibromo-4,5-dichlorobenzene typically proceeds via the exhaustive, regioselective electrophilic aromatic bromination of o-dichlorobenzene[5]. Because the existing chlorine atoms are ortho/para-directing but strongly deactivating, the reaction requires a potent Lewis acid catalyst and elevated temperatures to achieve thermodynamic control. Recent advances also explore electrophilic activation mediated by I(III) species, though classic Lewis acid catalysis remains the standard for scale-up.
Mechanistic pathway for the electrophilic aromatic bromination of o-dichlorobenzene.
Protocol 1: Step-by-Step Regioselective Bromination
This protocol is designed as a self-validating system, ensuring high yield and safety.
-
Reagent Preparation: Charge a dry, nitrogen-flushed reaction vessel with o-dichlorobenzene (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 0.15 eq).
-
Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the AlCl₃ catalyst, generating inactive aluminum hydroxide and HCl gas, thereby halting electrophile generation.
-
-
Electrophile Generation: Slowly add elemental bromine (Br₂, 2.2 eq) dropwise while maintaining the internal temperature between 0°C and 25°C.
-
Causality: Dropwise addition controls the highly exothermic formation of the bromonium ion equivalent. Adding Br₂ too rapidly can lead to thermal runaway and non-selective polybromination.
-
-
Aromatic Substitution: Gradually heat the reaction mixture to 120°C for 4–6 hours.
-
Causality: The deactivating nature of the halogens means the intermediate mono-brominated species is highly resistant to further substitution. Elevated temperatures provide the necessary activation energy to drive the reaction to the thermodynamically favored 1,2-dibromo-4,5-dichloro product.
-
-
Self-Validation / In-Process Control (IPC): Sample the mixture and analyze via GC-MS. The reaction is deemed complete only when the mono-brominated intermediate peak constitutes <2% of the total area.
-
Quenching & Isolation: Cool the vessel to 0°C and slowly quench with an ice-cold saturated solution of sodium bisulfite (NaHSO₃).
-
Causality: NaHSO₃ acts as a reducing agent, converting any residual, highly toxic elemental bromine into benign, water-soluble bromide salts, ensuring safe downstream liquid-liquid extraction.
-
Reactivity Profile & Drug Development Applications
In drug discovery, 1,2-dibromo-4,5-dichlorobenzene is prized for its orthogonal reactivity . The bond dissociation energy (BDE) of a C–Br bond is approximately 280 kJ/mol, whereas a C–Cl bond is significantly stronger at roughly 330 kJ/mol.
This ~50 kJ/mol differential allows transition-metal catalysts (such as Palladium) to chemoselectively undergo oxidative addition into the C–Br bonds while leaving the C–Cl bonds completely intact. This enables the sequential, programmable construction of complex polyaromatic architectures, such as those used in olefin metathesis model systems[2] or advanced active pharmaceutical ingredients (APIs).
Regioselective cross-coupling workflow exploiting C-Br versus C-Cl bond dissociation energies.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling
A standardized workflow for exploiting halogen orthogonality.
-
Catalyst Activation: In a glovebox, combine 1,2-dibromo-4,5-dichlorobenzene (1.0 eq), an arylboronic acid (2.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a degassed mixture of Toluene/Ethanol (4:1).
-
Causality: Pd(PPh₃)₄ provides a sterically accessible Pd(0) species perfectly tuned for rapid oxidative addition into the weaker C–Br bond without requiring the bulky, electron-rich phosphine ligands that would inadvertently activate the C–Cl bond.
-
-
Base Addition & Temperature Control: Add an aqueous solution of K₂CO₃ (3.0 eq). Heat the biphasic mixture to exactly 65°C.
-
Causality: Strict thermal control at 65°C is the self-validating mechanism here. Exceeding 85°C risks breaking the chemoselectivity threshold, leading to unwanted C–Cl insertion and a complex mixture of oligomeric byproducts.
-
-
Self-Validation / IPC via LC-MS: Monitor the reaction at 2-hour intervals. The mass spectrum should show the complete disappearance of the starting material (m/z ~304) and the emergence of the 4,5-dichloro-1,2-diarylbenzene intermediate, with zero trace of dechlorinated side-products.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter the entire mixture through a pad of Celite.
-
Causality: The Celite filtration step physically traps precipitated "palladium black" (inactive Pd nanoparticles), preventing heavy metal contamination from interfering with subsequent biological assays of the synthesized drug candidate.
-
References
-
National Center for Biotechnology Information. "1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564". PubChem.[Link]
- "US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene".
-
Sharp-Bucknall, L., et al. "Electrophilic Activation of Molecular Bromine Mediated by I(III)". Royal Society of Chemistry. [Link]
-
"Investigating the Mechanism of Olefin Metathesis: Synthesis of a Di-chloro Substituted Model System". ResearchGate. [Link]
Sources
- 1. 1,2-Dibromo-4,5-dichlorobenzene 95% | CAS: 73557-66-1 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
Precision Analytics & Synthesis Profile: 1,2-Dibromo-4,5-dichlorobenzene
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Pharmaceutical Process Chemists
Executive Technical Summary
1,2-Dibromo-4,5-dichlorobenzene (CAS: 73557-66-1) represents a specialized class of symmetric tetra-halogenated arenes. While its average molecular weight is 304.79 g/mol , this single value obscures the compound's most critical analytical feature: a complex, high-fidelity isotopic signature derived from the interplay between Bromine (
This guide moves beyond basic stoichiometry to address the molecular weight implications in high-resolution mass spectrometry (HRMS), the regioselective synthesis logic governed by electrophilic aromatic substitution (EAS) rules, and the material science applications where this molecule serves as a linchpin for conjugated systems.
Molecular Weight & Isotopic Forensics
For researchers utilizing this compound as a mass spectrometry standard or a metabolic tracer, relying on the average molecular weight (304.79 Da) is insufficient. The molecule exhibits a distinct "isotopic envelope" spanning 8 Daltons.
The Isotopic Distribution Matrix
The presence of two bromine atoms (
Table 1: Mass Spectral Isotopic Abundance
| Ion Species | Isotopic Composition | Exact Mass (Da) | Relative Abundance (Approx) | Significance |
| M (Monoisotopic) | 301.790 | 51% | Base peak for HRMS calibration. | |
| M+2 | Mixed | 303.788 | 100% (Base Peak) | Statistically most probable combination. |
| M+4 | Dual | 305.786 | 70% | Critical confirmation peak. |
| M+6 | High mass isotopes | 307.783 | 20% | Verifies di-bromo/di-chloro motif. |
| M+8 | 309.780 | 2% | Trace abundance. |
Analyst Note: In Low-Resolution MS (LRMS), the cluster appears as a jagged "crown" centered at m/z 304. In High-Resolution MS (HRMS), the M+2 peak splits further due to the slight mass defect difference between
andisotope swaps.
Isotopic Logic Diagram
The following diagram illustrates the combinatorial logic that generates the mass spectrum, essential for validating product purity against mono-brominated impurities.
Figure 1: Combinatorial generation of the mass spectral envelope for C6H2Br2Cl2.
Synthesis Strategy & Regiochemistry
Synthesizing 1,2-dibromo-4,5-dichlorobenzene requires navigating the "Directing Group" rules of electrophilic aromatic substitution (EAS). Random halogenation will fail; a sequential approach utilizing the directing power of chlorine is required.
The "Para-Directing" Logic
-
Starting Material: o-Dichlorobenzene (1,2-dichlorobenzene).
-
First Bromination: The Chlorine atoms at positions 1 and 2 are ortho/para directors.[1]
-
Positions 3 and 6 are ortho to Cl but sterically hindered.
-
Positions 4 and 5 are para to Cl and sterically accessible.
-
Result: 4-Bromo-1,2-dichlorobenzene.[1]
-
-
Second Bromination:
-
In 4-bromo-1,2-dichlorobenzene, the Cl at position 2 directs para to position 5.
-
The Br at position 4 directs ortho to position 5.
-
Result: Cooperative directing effects target Position 5 , yielding the symmetric 1,2-dibromo-4,5-dichlorobenzene.
-
Synthesis Workflow Diagram
Figure 2: Stepwise regioselective bromination pathway from o-dichlorobenzene.
Experimental Protocol: Synthesis & Purification
Note: This protocol assumes a standard laboratory setup with fume hood capabilities. Halogenated solvents are toxic.
Reagents[1][2]
-
1,2-Dichlorobenzene (Reagent Grade)
-
Bromine (
)[2][3][4] -
Iron(III) Bromide (
) or Aluminum Chloride ( ) catalyst -
Ethanol (for recrystallization)
Methodology
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer. Vent the condenser to a caustic scrubber (NaOH trap) to neutralize HBr gas evolved.
-
Charge: Add 1,2-dichlorobenzene (1.0 eq) and catalyst (
, 0.05 eq). -
Bromination 1: Add Bromine (1.05 eq) dropwise at room temperature. Stir for 4 hours. Monitor by GC-MS for disappearance of starting material.
-
Bromination 2: Heat the mixture to 60°C. Add a second portion of Bromine (1.1 eq) and additional catalyst if reaction stalls.
-
Critical Control Point: Monitor the ratio of tri-halo vs. tetra-halo species. Over-bromination is difficult; under-bromination is common.
-
-
Quench: Cool to 0°C. Quench with saturated sodium bisulfite (
) to remove excess bromine (color change from red/brown to yellow). -
Extraction: Extract with Dichloromethane (
). Wash organic layer with water, then brine. Dry over .[1] -
Purification:
-
Evaporate solvent to obtain a solid.
-
Recrystallization: Dissolve in hot Ethanol. Cool slowly to 4°C. 1,2-Dibromo-4,5-dichlorobenzene crystallizes as white needles/plates.
-
Validation: Check Melting Point (Expected: ~98-100°C, though literature varies slightly based on isomer purity).
-
Applications in Advanced Materials
The precise molecular weight and symmetry of 1,2-dibromo-4,5-dichlorobenzene make it a high-value intermediate.
-
OLED & OPV Synthesis: The C-Br bonds are more reactive than C-Cl bonds in Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille). This allows selective functionalization at the 1,2-positions while leaving the 4,5-dichloro motif intact for later modification or tuning of the HOMO/LUMO levels.
-
Crystal Engineering: The molecule is used to study "Halogen Bonding." The interplay between the electron-deficient "sigma-hole" on the halogens and electron donors creates predictable 2D supramolecular networks.
-
Mass Spectrometry Standard: Due to its unique isotopic cluster (Section 2.1), it is used to calibrate mass accuracy and resolution in environmental analysis of polyhalogenated pollutants (POPs).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4137564, 1,2-Dibromo-4,5-dichlorobenzene. Retrieved from [Link]
-
NIST Mass Spec Data Center. Mass Spectrum of Halogenated Benzenes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
1,2-Dibromo-4,5-dichlorobenzene: IUPAC Nomenclature, Synthesis Protocols, and Applications
Executive Summary
In the realm of advanced organic synthesis and materials science, highly functionalized tetrahalobenzenes serve as indispensable building blocks. 1,2-Dibromo-4,5-dichlorobenzene is a uniquely symmetric, orthogonally reactive aryl scaffold. This technical whitepaper deconstructs the IUPAC nomenclature logic of the compound, details a self-validating electrophilic aromatic substitution protocol for its synthesis, and explores its downstream applications in generating benzyne intermediates for organic electronics and drug development.
IUPAC Nomenclature and Structural Logic
The naming of highly substituted benzene rings often causes confusion regarding locant assignment. According to the IUPAC Blue Book rules for the nomenclature of organic chemistry, the structural logic for this compound is derived as follows:
-
Base Structure : The parent aromatic ring is benzene.
-
Locant Assignment : The ring is tetrasubstituted. The numbering must provide the lowest possible locant set for the substituents. For a symmetrically substituted 1,2,4,5-pattern, the locant set is inherently 1,2,4,5 regardless of the starting position.
-
Alphabetical Priority : When assigning specific locants to different halogen substituents, alphabetical order dictates priority. "Bromo" precedes "chloro" alphabetically.
-
Final Assembly : To break the numbering tie, the bromine atoms are assigned the lowest possible numbers (1 and 2), forcing the chlorine atoms to take positions 4 and 5. This yields the definitive IUPAC name: 1,2-dibromo-4,5-dichlorobenzene [1],[2].
Physicochemical and Analytical Profile
Understanding the physicochemical baseline of 1,2-dibromo-4,5-dichlorobenzene is critical for downstream purification and analytical validation.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1,2-dibromo-4,5-dichlorobenzene[1] |
| CAS Registry Number | 73557-66-1[1],[2] |
| Molecular Formula | C₆H₂Br₂Cl₂[2] |
| Molecular Weight | 304.79 g/mol [2] |
| Exact Mass | 301.79003 Da[2] |
| Topological Polar Surface Area | 0 Ų[2] |
| Symmetry Point Group |
Analytical Validation (NMR)
From an analytical perspective, the
Validated Synthesis Protocol: Electrophilic Aromatic Bromination
Objective : Regioselective synthesis of 1,2-dibromo-4,5-dichlorobenzene via the electrophilic aromatic bromination of 1,2-dichlorobenzene.
Expertise & Causality : Why start with 1,2-dichlorobenzene? The starting material possesses two ortho/para-directing but strongly deactivating chlorine atoms. Positions 3 and 6 are sterically hindered and only para to one chlorine. Positions 4 and 5 are less sterically hindered and benefit from favorable resonance stabilization during the formation of the sigma complex[3]. To overcome the severe deactivation of the dihalo-ring, a strong Lewis acid catalyst (FeBr₃) and thermal maturation are required.
Step-by-Step Methodology
-
Reagent Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add 1,2-dichlorobenzene (1.0 equiv).
-
Catalyst Activation : Introduce anhydrous iron(III) bromide (FeBr₃, 0.05 equiv) to the flask. Critical Step: The system must be rigorously purged with inert gas (N₂ or Ar). Field-proven experience dictates that trace moisture will rapidly hydrolyze the FeBr₃ catalyst, stalling the electrophile generation.
-
Electrophile Addition : Charge the addition funnel with liquid bromine (Br₂, 2.1 equiv). Add the bromine dropwise over 30 minutes at room temperature. The reaction will evolve highly corrosive HBr gas; ensure the condenser is connected to a basic scrubber system (e.g., 1M NaOH).
-
Thermal Maturation : Once the addition is complete, gradually heat the reaction mixture to 80–100 °C for 4–6 hours to drive the di-bromination to completion.
-
Quenching & Workup : Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to reduce unreacted bromine. Extract the aqueous layer with dichloromethane (DCM).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to afford pure 1,2-dibromo-4,5-dichlorobenzene. Validate the regioselectivity via the 1-signal
H NMR profile discussed above.
Figure 1: Electrophilic aromatic bromination mechanism of 1,2-dichlorobenzene.
Applications in Advanced Materials and Drug Development
Generation of 4,5-Dichloro-1,2-benzyne Intermediates
1,2-Dibromo-4,5-dichlorobenzene is a premier precursor for generating highly reactive benzyne intermediates. By treating the compound with n-butyllithium (n-BuLi) at low temperatures (e.g., -15 °C), a rapid halogen-metal exchange occurs selectively at the brominated positions due to the weaker C-Br bond. Subsequent elimination of lithium bromide (LiBr) yields 4,5-dichloro-1,2-benzyne .
This transient intermediate can be immediately trapped in situ via Diels-Alder cycloadditions. For instance, trapping the benzyne with 5,6-dibromo-1,3-diphenylisobenzofuran yields complex diepoxypentacene derivatives. These highly rigid, functionalized scaffolds are critical in the development of organic semiconductors and advanced optoelectronic materials[4].
Figure 2: Generation and Diels-Alder trapping of 4,5-dichloro-1,2-benzyne intermediate.
Synthesis of 1,2-Bis(trimethylsilyl)benzenes
The compound is also utilized in the synthesis of sterically hindered arylsilanes. Reacting 1,2-dibromo-4,5-dichlorobenzene with chlorotrimethylsilane (Me₃SiCl) in the presence of highly reactive Rieke-magnesium (MgR) facilitates a dual cross-coupling reaction, yielding 4,5-dichloro-1,2-bis(trimethylsilyl)benzene. These hypervalent silicon derivatives serve as valuable intermediates in subsequent borylation or palladium-catalyzed Hiyama cross-coupling reactions utilized in modern drug discovery pipelines.
References
- Title: 1,2-Dibromo-4,5-dichlorobenzene 95% | Source: achemblock.
- Title: 1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564 | Source: nih.gov (PubChem)
- Title: Improved Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke-Magnesium or the Entrainment Method | Source: d-nb.
- Title: Supporting Information - One-pot synthesis of diepoxypentacene | Source: rsc.
- Title: 1,3-Dibromo-2,5-dichlorobenzene (Isomer NMR and Synthesis Data) | Source: benchchem.
Sources
Synthesis Route and Mechanistic Profiling of 1,2-Dibromo-4,5-dichlorobenzene
Executive Summary
1,2-Dibromo-4,5-dichlorobenzene (CAS: 73557-66-1) is a highly symmetric, tetra-halogenated benzene derivative that serves as a critical building block in the synthesis of fluorous benzodithiols, substituted polyacenes, and complex aryne precursors [2, 4]. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for the preparation of this compound. This whitepaper details the mechanistic rationale, regioselectivity, and step-by-step experimental workflows required to achieve optimal yields via the electrophilic aromatic bromination of o-dichlorobenzene.
Mechanistic Rationale & Regioselectivity
The synthesis of 1,2-dibromo-4,5-dichlorobenzene relies on a double Electrophilic Aromatic Substitution (EAS) utilizing 1,2-dichlorobenzene (o-dichlorobenzene) as the starting material [1]. The success of this synthesis depends entirely on manipulating the inherent electronic directing effects and steric constraints of the benzene ring.
Causality of Regioselectivity
Chlorine atoms are weakly deactivating due to their inductive electron-withdrawing effect (-I), but they are strictly ortho/para-directing due to their resonance electron-donating effect (+R) [3].
-
First Bromination: In o-dichlorobenzene, positions 3 and 6 are ortho to one chlorine atom but suffer from significant steric hindrance. Positions 4 and 5 are para to the chlorine atoms and are sterically accessible. Consequently, the first electrophilic attack by the bromonium ion (
) occurs preferentially at C4, yielding the intermediate 4-bromo-1,2-dichlorobenzene . -
Second Bromination: The introduction of the first bromine atom further deactivates the ring. However, the C5 position remains the most electronically activated and sterically viable site (being para to the second chlorine and ortho to the newly added bromine). A secondary electrophilic attack at C5 yields the target 1,2-dibromo-4,5-dichlorobenzene .
Regioselective pathway of the double electrophilic bromination of 1,2-dichlorobenzene.
Experimental Protocol: A Self-Validating System
To ensure a reproducible and safe synthesis, the following protocol employs iron powder (Fe) as a pre-catalyst. Iron reacts in situ with molecular bromine to generate iron(III) bromide (
Reagents & Equipment
-
Substrate: 1,2-Dichlorobenzene (1.0 equivalent)
-
Reagent: Bromine (
, 2.2 equivalents) -
Catalyst: Iron powder (Fe, 0.05 equivalents)
-
Equipment: 500 mL 3-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, and a gas scrubber system (charged with 2M NaOH to neutralize evolved
gas).
Step-by-Step Methodology
-
Catalyst Activation & Substrate Loading: Charge the 3-neck flask with 1,2-dichlorobenzene and the iron powder. Stir the suspension at room temperature (20–25 °C) under an inert nitrogen atmosphere. Causality: Iron powder is preferred over anhydrous
for this specific step to prevent overly aggressive polyhalogenation and disproportionation [1]. -
Electrophile Generation (Dropwise Addition): Load the dropping funnel with
. Begin dropwise addition of over 1.5 hours. Maintain the reaction temperature strictly between 0 °C and 25 °C using an ice-water bath. Causality: The reaction is highly exothermic. Rapid addition will cause thermal runaway, leading to the vaporization of bromine and non-selective tribromination. -
Thermal Maturation: Once the addition is complete, gradually heat the reaction mixture to 80–100 °C for 4 to 6 hours. Causality: The second bromination requires a higher activation energy due to the deactivated nature of the monobrominated intermediate. Heating drives the reaction to completion [1, 2].
-
Quenching & Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bisulfite (
). Causality: acts as a reducing agent, safely neutralizing any unreacted electrophilic bromine into benign bromide ions, visually confirmed by the disappearance of the deep red/brown color. -
Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: The crude solid contains a mixture of isomers and over-brominated species. Purify via fractional vacuum distillation or recrystallization from hot ethanol to isolate pure 1,2-dibromo-4,5-dichlorobenzene as a crystalline solid.
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Quantitative Data & Yield Optimization
The yield of 1,2-dibromo-4,5-dichlorobenzene is heavily dependent on the stoichiometric ratio of bromine and the thermal profile of the reaction. Table 1 summarizes the expected outcomes based on varying reaction parameters documented in synthetic literature [1, 2].
Table 1: Impact of Reaction Parameters on Yield and Product Distribution
| Reaction Parameter | Condition A (Mild / Standard) | Condition B (Aggressive) |
| Catalyst | Fe powder (0.05 eq) | |
| Temperature Profile | 0 °C → 25 °C → 80 °C | 80 °C → 150 °C |
| 2.1 eq | > 2.5 eq | |
| Target Compound Yield | 26% - 35% [2] | 15% - 20% |
| Major Byproducts | Monobrominated isomers | Tribrominated / Disproportionation species [1] |
| Purification Difficulty | Moderate (Recrystallization viable) | High (Complex distillation required) |
Note: While a 26% isolated yield may appear low, it is standard for this specific transformation due to the statistical distribution of positional isomers and the formation of 1,4-dibromo-2,5-dichlorobenzene side products [2].
Analytical Characterization
To self-validate the synthesized product, the following analytical benchmarks must be met:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak (
) will appear at m/z ~304.8, exhibiting a highly characteristic isotope pattern due to the presence of two chlorine ( , ) and two bromine ( , ) isotopes [3]. -
H NMR Spectroscopy (
): Due to the high symmetry of 1,2-dibromo-4,5-dichlorobenzene, the proton NMR spectrum will be exceptionally simple, presenting as a single sharp singlet integrating to 2 protons in the aromatic region (typically around 7.6 - 7.8 ppm), confirming the para-relationship of the remaining protons.
References
- Title: Process for producing 1-bromo-3,5-dichlorobenzene (US4347390A)
- Source: University of Manitoba (MSpace)
- Title: 1,3-Dibromo-2,5-dichlorobenzene (Mechanistic Principles of Bromination)
- Title: 1,2-Dichlorobenzene Product Information Source: Sigma-Aldrich URL
Theoretical Characterization & Computational Protocol: 1,2-Dibromo-4,5-dichlorobenzene
[1]
Executive Summary
1,2-Dibromo-4,5-dichlorobenzene (DBDCS) represents a critical scaffold in organic electronics and medicinal chemistry, serving primarily as a precursor for 4,5-dichloro-1,2-benzyne . Its utility lies in the orthogonal reactivity of its halogen substituents: the bromine atoms are labile to lithium-halogen exchange (generating the aryne), while the chlorine atoms remain intact to modulate the electronic properties of the final adduct.
This guide establishes a rigorous theoretical framework for characterizing DBDCS. It moves beyond basic descriptors to analyze the molecular electrostatic potential (MEP) for halogen bonding prediction, vibrational mode assignments for spectroscopic validation, and frontier molecular orbital (FMO) energetics that dictate its stability as a reaction intermediate.
Part 1: Computational Methodology & Structural Optimization[2]
To ensure high-fidelity results comparable to experimental X-ray diffraction (XRD) data, the following computational protocol is recommended. This workflow validates the
Recommended Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for halogenated aromatics, providing a balance between cost and accuracy for vibrational frequencies.
-
Basis Set: 6-311++G(d,p) or def2-TZVP . The inclusion of diffuse functions (++) is non-negotiable due to the heavy electron density of the four halogen atoms, which is critical for correctly modeling the anisotropic charge distribution (
-holes). -
Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping) must be applied if studying crystal packing or intermolecular halogen bonding, as standard DFT underestimates these non-covalent interactions.
Geometric Parameters & Symmetry
Optimization should confirm the molecule's planar structure. Despite the different halogens, the molecule possesses
| Parameter | Theoretical Prediction (B3LYP/6-311++G**) | Experimental Correlation (XRD Analogues) | Mechanistic Insight |
| Point Group | Dictates IR/Raman selection rules. | ||
| C–Br Bond | 1.89 - 1.91 Å | 1.90 Å | Weaker bond; site of Li-halogen exchange. |
| C–Cl Bond | 1.73 - 1.75 Å | 1.74 Å | Stronger bond; retained in aryne formation. |
| C–C (Ring) | 1.39 - 1.40 Å | 1.39 Å | Aromaticity is maintained until benzyne formation. |
Computational Workflow Visualization
Figure 1: Standardized computational workflow for the theoretical characterization of polyhalogenated benzenes.
Part 2: Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of DBDCS is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly distributed over the bromine lone pairs and the aromatic
-system. High energy indicates susceptibility to electrophilic attack, though the ring is deactivated. -
LUMO Location: Concentrated on the carbon atoms bonded to the halogens (C-X
), making the molecule susceptible to nucleophilic aromatic substitution ( ) or metal-halogen exchange. -
Chemical Hardness (
): A large HOMO-LUMO gap (typically > 4.0 eV for this class) indicates high kinetic stability, requiring activation (e.g., by -BuLi) to react.
Molecular Electrostatic Potential (MEP) & Halogen Bonding
For drug development and crystal engineering, the
-
-hole Depth:
. -
Implication: In crystal packing or protein-ligand docking, the bromine atoms will act as superior halogen bond donors (electrophiles) toward Lewis bases (O, N, S), while chlorine atoms are less directional.
Part 3: Vibrational Spectroscopy (IR & Raman)[2]
Accurate assignment of vibrational modes is essential for verifying the purity of the synthesized compound. Due to the heavy atom effect, the C-X stretches appear in the fingerprint region.
Scaling Factor: Theoretical frequencies (harmonic approximation) must be scaled by 0.961 (for B3LYP/6-311G**) to match experimental anharmonic frequencies.
Vibrational Mode Assignments (Predicted)
| Mode | Frequency Range (cm | Intensity | Description |
| 3050 - 3100 | Weak | Aromatic C-H stretching. | |
| 1550 - 1600 | Medium | Ring skeletal vibrations (breathing modes). | |
| 800 - 650 | Strong | C-Cl stretching (distinctive fingerprint). | |
| 650 - 500 | Strong | C-Br stretching (shifts to lower freq due to mass). | |
| < 500 | Medium | In-plane and out-of-plane ring deformations. |
Part 4: Reactivity Mechanism: Aryne Generation
The primary application of DBDCS is the generation of 4,5-dichloro-1,2-benzyne . Theoretical studies confirm that the C-Br bond is selectively targeted by organolithium reagents due to the weaker bond dissociation energy (BDE) of C-Br compared to C-Cl, and the stabilization of the transition state by the adjacent bromine.
Mechanism Visualization
Figure 2: Mechanistic pathway for the selective generation of the dichloro-benzyne intermediate.
References
-
PubChem Compound Summary. (2025). 1,2-Dibromo-4,5-dichlorobenzene (CID 4137564). National Center for Biotechnology Information. [Link]
-
Kohnke, F. H., et al. (1992).[1] The Regioselective Generation of Arynes from Polyhalogenobenzenes. Journal of Organic Chemistry. (Discusses the use of DBDCS as an aryne precursor). [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Methodologies). [Link]
-
Tao, Y., et al. (2019). One-pot synthesis of diepoxypentacene. RSC Advances. (Experimental usage of DBDCS in acene synthesis). [Link]
The Symmetric Key: Discovery and History of 1,2-Dibromo-4,5-dichlorobenzene
[1]
Executive Summary
1,2-Dibromo-4,5-dichlorobenzene is a mixed-halogenated aromatic building block defined by its
-
Primary Utility: Precursor to 4,5-dichlorophthalonitrile , the monomer for chemically robust phthalocyanine dyes.[1]
-
Modern Relevance: Essential for "crystal engineering" in organic field-effect transistors (OFETs), where halogen bonding (Cl[1]···Cl or Br···Br) directs solid-state packing.[1]
-
Key Challenge: Synthesizing this isomer with high regioselectivity, as direct halogenation of benzene derivatives typically favors the 1,2,4- (asymmetric) or 1,4- patterns due to steric and electronic directing effects.[1]
Historical Emergence
The "Dye-Driven" Discovery
While simple chlorobenzenes were isolated by Faraday and Mitscherlich in the early 19th century, mixed polyhalogenated benzenes like 1,2-dibromo-4,5-dichlorobenzene emerged later, driven by the synthetic dye industry (IG Farben, ICI) in the 1930s-1950s.[1]
The discovery of Phthalocyanines (blue/green pigments) created an urgent demand for substituted phthalic anhydrides and phthalonitriles . Chemists realized that placing two chlorines at the 4,5-positions of the phthalocyanine ring dramatically improved photostability and altered solubility. To achieve this, they needed a benzene precursor with:
-
Two leaving groups at 1,2 (to form the nitrile/anhydride).
-
Two retained chlorines at 4,5.
1,2-Dibromo-4,5-dichlorobenzene fit this profile perfectly.[1] The bromine atoms, being better leaving groups than chlorine, could be selectively displaced by cyanide (Rosenmund-von Braun reaction) or lithium (halogen-lithium exchange), leaving the chlorine atoms intact.[1]
The Patent Era (1970s-1980s)
In the late 20th century, the compound appeared frequently in patent literature (e.g., US Patent 4,347,390 ) not just as a target, but as a component in "special isomerization" processes. Industrial chemists developed methods to equilibrate mixtures of bromodichlorobenzenes using aluminum halide catalysts, isolating the 1,2-dibromo-4,5-dichloro isomer via crystallization due to its high melting point and symmetry.[1]
Chemical Properties & Characterization
The molecule's symmetry simplifies its identification.
| Property | Value / Description |
| CAS Number | 73557-66-1 |
| Molecular Formula | C |
| Molecular Weight | 304.79 g/mol |
| Appearance | White to off-white crystalline solid |
| Symmetry | |
| Singlet .[1][2] Due to symmetry, the two aromatic protons (H3, H6) are chemically equivalent. | |
| Solubility | Insoluble in water; soluble in CHCl |
Synthetic Architectures
Producing this specific isomer requires overcoming the natural directing effects of halogens, which typically push substituents into the para position relative to each other.
Method A: The "Gold Standard" (Sandmeyer Route)
Best for: High Purity (>98%), Laboratory Scale. Logic: This route guarantees regiochemistry by fixing the nitrogen positions first, then converting them to bromines.
-
Start: 1,2-Dichloro-4,5-dinitrobenzene .
-
Reduction: Reduce nitro groups (Fe/HCl or H
/Pd) to 4,5-dichloro-1,2-phenylenediamine . -
Tetrazotization: Treat with NaNO
/H SO to form the bis-diazonium salt.[1] -
Sandmeyer: React with CuBr/HBr to install the bromine atoms.
Method B: The "Industrial" Route (Direct Halogenation & Isomerization)
Best for: Bulk Scale, Cost Efficiency. Logic: Bromination of o-dichlorobenzene yields a mixture (mostly 4-bromo).[1] Further bromination gives 4,5-dibromo (target) and 3,6-dibromo isomers.[1]
-
Step 1: Bromination of 1,2-dichlorobenzene with FeBr
catalyst.[1] -
Step 2: Isomerization using AlCl
(Lewis acid) at 120-170°C to reach thermodynamic equilibrium.[1] -
Step 3: Fractional crystallization.[1] The symmetric 1,2-dibromo-4,5-dichloro isomer typically packs better and crystallizes out or has a distinct boiling point.[1]
Visualization: The Synthetic Pathway
The following diagram illustrates the high-purity Sandmeyer workflow and its downstream application.
Caption: Figure 1. The regioselective Sandmeyer route ensures the 1,2-dibromo motif is established precisely, enabling the subsequent synthesis of phthalocyanine pigments.
Applications in Drug Discovery & Materials
While not a drug itself, this molecule is a privileged scaffold in the development of bioactive compounds and smart materials.
The Rosenmund-von Braun Gateway
The primary industrial use is the conversion of the two bromine atoms into nitrile groups (-CN) using Copper(I) Cyanide (CuCN).[1]
-
Reaction: Ar-Br + CuCN
Ar-CN + CuBr -
Product: 4,5-Dichlorophthalonitrile .[1]
-
Significance: This nitrile is the precursor to Octachlorophthalocyanine , a pigment used in high-performance paints and optical recording media due to its intense absorption and stability.
Organic Semiconductors (Pentacenes)
In drug delivery and bio-electronics, organic field-effect transistors (OFETs) are gaining traction.[1]
-
Role: 1,2-Dibromo-4,5-dichlorobenzene is reacted with furans or bis(trimethylsilyl)acetylene to build Pentacene cores.[1]
-
Mechanism: It serves as a precursor for 4,5-dichlorobenzyne (via reaction with n-BuLi).[1] This reactive intermediate undergoes Diels-Alder cycloaddition to fuse rings, creating larger polycyclic aromatic hydrocarbons (PAHs).[1]
Crystal Engineering
The presence of both Cl and Br allows researchers to study Halogen Bonding .
-
Concept: Br is more polarizable (softer) than Cl.[1] In the solid state, Br···Br interactions often direct the crystal packing, allowing scientists to "design" the lattice structure of active pharmaceutical ingredients (APIs) or organic conductors.
Detailed Experimental Protocol (Sandmeyer)
Note: This protocol deals with hazardous reagents (diazonium salts).[1] Perform in a fume hood.
Objective: Synthesis of 1,2-Dibromo-4,5-dichlorobenzene from 4,5-dichloro-1,2-phenylenediamine.
-
Diazotization:
-
Suspend 4,5-dichloro-1,2-phenylenediamine (10 mmol) in 50% sulfuric acid (20 mL). Cool to 0°C.
-
Add Sodium Nitrite (22 mmol) solution dropwise, maintaining temperature <5°C. Stir for 1 hour. The solution becomes clear/yellowish (Bis-diazonium salt).[1]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of Copper(I) Bromide (CuBr, 25 mmol) in 48% HBr (15 mL). Heat to 70°C.
-
Slowly add the cold diazonium solution to the hot CuBr solution. Caution: Vigorous evolution of Nitrogen gas.
-
-
Workup:
-
After addition, reflux for 1 hour.
-
Cool to room temperature. The product may precipitate as a solid.
-
Extract with Dichloromethane (DCM).[1] Wash organic layer with water, NaHCO
, and brine.
-
-
Purification:
-
Dry over MgSO
and concentrate. -
Recrystallize from Ethanol or sublime to obtain pure white crystals.
-
Yield: Typically 60-75%.[1]
-
References
-
Synthesis of Halogenated Benzenes via Isomerization : US Patent 4,347,390. Process for producing 1-bromo-3,5-dichlorobenzene (mentions 1,2-dibromo-4,5-dichloro isomer).[1] Link
-
Modern Pentacene Synthesis : RSC Advances / J. Mater.[1] Chem. "Synthesis of halogen-substituted tetraphenylpentacenes" (Use as building block). Link
-
Benzodithiol Synthesis : MSpace. "Synthesis of a Fluorous Benzodithiol" (Characterization data). Link
-
Sandmeyer Reaction Mechanism : Journal of Chemical Education. "The Sandmeyer Reaction: Mechanism and Synthetic Utility." Link[1]
-
Phthalocyanine Precursors : Journal of Porphyrins and Phthalocyanines. "Synthesis of substituted phthalonitriles." Link
Methodological & Application
A Practical Guide to the Synthesis of Substituted 3,4-Dihydro-2H-1,5-benzodithiepines from 1,2-Dihalobenzenes
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of substituted 3,4-dihydro-2H-1,5-benzodithiepines, a class of seven-membered heterocyclic compounds with potential applications in medicinal chemistry and materials science. We detail robust protocols for the reaction of readily available 1,2-dihalobenzenes and 1-chloro-2-nitrobenzenes with 2,2-disubstituted 1,3-propanedithiols. The core of this synthesis relies on a base-mediated aromatic nucleophilic substitution (SNAr) mechanism. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, a summary of expected yields under various conditions, and troubleshooting advice to enable researchers to successfully synthesize this valuable class of compounds.
Introduction
Seven-membered heterocyclic rings, such as benzodiazepines and benzothiazepines, form the core structure of numerous pharmacologically active agents used as anticonvulsants, anti-inflammatory agents, and cardiovascular drugs.[1][2] Their sulfur-containing bioisosteres, the benzodithiepines, represent an important, yet less explored, area of chemical space for drug discovery and development. The synthesis of these compounds, particularly from simple, commercially available starting materials, is of significant interest to the scientific community.
The primary route to the benzodithiepine scaffold discussed herein involves the condensation of an aromatic precursor with a dithiol. Specifically, this guide focuses on the reaction between 1,2-dihalobenzenes (or their activated nitro-analogs) and 1,3-propanedithiols. This method provides a direct and efficient pathway to the desired 3,4-dihydro-2H-1,5-benzodithiepine core. The reaction proceeds via a double nucleophilic aromatic substitution, where the dithiol, activated by a base, displaces two leaving groups on the benzene ring to form the seven-membered dithiepine ring.[3]
This document serves as a practical guide for researchers, providing a detailed examination of the reaction mechanism, validated experimental protocols, and a discussion of how substituents on both the aromatic ring and the dithiol backbone influence reaction outcomes.
Theoretical Background and Mechanism
The formation of benzodithiepines from 1,2-dihalobenzenes and 1,3-dithiols is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5] Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions are feasible on aromatic rings, provided certain conditions are met.
Key Mechanistic Principles:
-
Activation of the Aromatic Ring: The aromatic ring must be rendered electron-deficient (electrophilic) to be susceptible to attack by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, a halogen).[6][7] Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) are particularly effective activators.[3]
-
Generation of a Strong Nucleophile: The 1,3-dithiol is deprotonated by a base (e.g., Sodium Hydride (NaH), Potassium Hydroxide (KOH), Sodium Bicarbonate (NaHCO₃)) to form a highly nucleophilic thiolate anion.[3]
-
Addition-Elimination Sequence: The reaction proceeds in a two-step addition-elimination sequence. The thiolate anion attacks the carbon atom bearing a leaving group, temporarily disrupting the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The aromaticity is then restored by the expulsion of the leaving group.
-
Intramolecular Cyclization: After the first substitution, the second thiol group (as a thiolate) attacks the adjacent carbon atom bearing the second leaving group in an intramolecular fashion, leading to the formation of the seven-membered ring.
The overall reaction can be visualized as follows:
Figure 2: Plausible SNAr mechanism for benzodithiepine formation.
Experimental Protocols
The following protocols are adapted from established procedures and provide a reliable method for the synthesis of substituted benzodithiepines. [3]
Protocol 1: One-Pot Synthesis of 3,3-Diethyl-7-trifluoromethyl-3,4-dihydro-2H-1,5-benzodithiepine
This protocol describes the reaction of an activated dichlorobenzene with a disubstituted dithiol using sodium hydride as the base.
Materials and Reagents:
-
2,2-Diethyl-1,3-propanedithiol
-
3,4-Dichloro-1-trifluoromethylbenzene
-
Sodium Hydride (NaH), 95%
-
Dimethylacetamide (DMA), anhydrous
-
Petroleum ether
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (Silica gel)
Procedure:
-
Under an argon atmosphere, add 95% NaH (96 mg, 3.8 mmol) to a solution of 2,2-diethyl-1,3-propanedithiol (247 mg, 1.5 mmol) in anhydrous DMA (20 ml) in a three-neck flask.
-
Heat the reaction mixture to 105°C with stirring.
-
Slowly add a solution of 3,4-dichloro-1-trifluoromethylbenzene (387 mg, 1.8 mmol) in DMA (5 ml) via a dropping funnel.
-
Maintain the temperature at 105°C and monitor the reaction for the complete conversion of the dithiol (typically 6-9 hours, can be monitored by GLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (250 ml) and acidify with a few drops of concentrated HCl (approx. 0.5 ml).
-
Extract the aqueous layer with petroleum ether (4 x 10 ml).
-
Combine the organic extracts, wash with water (2 x 20 ml), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Expected Outcome: The procedure should yield 3,3-Diethyl-7-trifluoromethyl-3,4-dihydro-2H-1,5-benzodithiepine as colorless crystals (approx. 345 mg, 75% yield). [3]
Protocol 2: Two-Step, One-Pot Synthesis of 3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodithiepine from 1-Chloro-2-nitrobenzene
This modified protocol is essential when dealing with substrates like 1-chloro-2-nitrobenzene, where a stepwise approach using bases of different strengths enhances selectivity and yield by minimizing side reactions. [3] Materials and Reagents:
-
2,2-Dimethyl-1,3-propanedithiol
-
1-Chloro-2-nitrobenzene
-
Sodium Bicarbonate (NaHCO₃)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF), anhydrous
-
Petroleum ether
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Argon gas supply
Equipment:
-
Same as Protocol 1.
Procedure:
-
Under an argon atmosphere, add NaHCO₃ (69 mg, 0.82 mmol) to a solution of 2,2-dimethyl-1,3-propanedithiol (112 mg, 0.82 mmol) in anhydrous DMF (8 ml).
-
With stirring, add a solution of 1-chloro-2-nitrobenzene (129 mg, 0.82 mmol) in DMF (4 ml).
-
Heat the mixture to 50°C and stir until the initial substitution is complete (monitor by TLC or GLC). This step forms the intermediate thiol.
-
Without isolating the intermediate, add KOH (46 mg, 0.70 mmol) to the reaction mixture.
-
Continue stirring at 50°C to facilitate the intramolecular cyclization.
-
After completion, pour the reaction mixture into water (150 ml).
-
Acidify with concentrated HCl (2 ml) and extract with petroleum ether (3 x 10 ml).
-
Wash the combined organic extracts with water (2 x 20 ml) and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
Isolate the final product by column chromatography on silica gel.
Expected Outcome: This procedure should yield 3,3-Dimethyl-3,4-dihydro-2H-1,5-benzodithiepine (approx. 83 mg, 44% yield). [3]The two-step approach is crucial for preventing the undesired substitution of the nitro group. [3]
Results and Discussion
The choice of reactants and reaction conditions significantly impacts the efficiency of benzodithiepine synthesis. The following table summarizes representative results, demonstrating the influence of various substituents.
| Entry | Dithiol (1) Substituent (R) | Dihalobenzene (2) Substituent (X) | Base / Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Diethyl | H | NaH / DMA | 105 | 6 | 3,3-Diethyl-3,4-dihydro-2H-1,5-benzodithiepine | 69 | [3] |
| 2 | Diethyl | 4-CF₃ | NaH / DMA | 105 | 1.5 | 3,3-Diethyl-7-trifluoromethyl-3,4-dihydro-2H-1,5-benzodithiepine | 75 | [3] |
| 3 | Spirocyclohexane | H | NaH / DMA | 105 | 9 | 3-Spirocyclohexane-3,4-dihydro-2H-1,5-benzodithiepine | 88 | [3] |
| 4 | Spirocyclohexane | 4-CF₃ | NaH / DMA | 105 | 2 | 7-Trifluoromethyl-3-spirocyclohexane-3,4-dihydro-2H-1,5-benzodithiepine | 99 | [3] |
| 5 | Diethyl | 4-NO₂ | NaHCO₃ then KOH / DMF | 50 | - | 3,3-Diethyl-7-nitro-3,4-dihydro-2H-1,5-benzodithiepine | 48 | [3] |
Causality Behind Experimental Choices:
-
Effect of Electron-Withdrawing Groups (EWGs): As seen by comparing Entry 1 with 2, and Entry 3 with 4, the presence of a strong EWG like trifluoromethyl (-CF₃) on the dichlorobenzene ring dramatically accelerates the reaction. [3]This is because the EWG stabilizes the negative charge of the intermediate Meisenheimer complex, thus lowering the activation energy of the rate-determining nucleophilic addition step. [6]* Steric Effects: The yield of the target product often increases with bulkier substituents on the dithiol backbone (e.g., spirocyclohexane vs. diethyl). [3]This can be attributed to the Thorpe-Ingold effect, where the bulky groups may favor the intramolecular cyclization step by altering the bond angles to bring the reactive centers closer together.
-
Choice of Base and Solvent: For standard dichlorobenzenes, a strong base like NaH in a high-boiling polar aprotic solvent like DMA is effective for driving the reaction to completion. [3]However, for more sensitive substrates like dichloronitrobenzene, a milder, two-step approach is superior. Using a weak base (NaHCO₃) initially allows for the selective substitution of one chlorine atom, followed by the addition of a stronger base (KOH) to promote the final ring closure, preventing competitive substitution of the nitro group. [3]
Workflow and Troubleshooting
The overall process from starting materials to the characterized final product can be summarized in the following workflow.
Figure 3: General experimental workflow for benzodithiepine synthesis.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (e.g., NaH exposed to moisture).2. Insufficient activation of the aromatic ring.3. Low reaction temperature or insufficient time. | 1. Use fresh, high-quality NaH. Ensure a dry, inert atmosphere.2. Consider using a dihalobenzene with a stronger EWG.3. Increase reaction temperature or extend the reaction time. Monitor progress closely. |
| Formation of Side Products | 1. For nitro-substituted precursors, the nitro group may be displaced.2. Polymerization of the dithiol or starting materials. | 1. Use the two-step protocol with NaHCO₃ followed by KOH to improve selectivity.<[3]br>2. Maintain high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. |
| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts.2. Product is an oil and difficult to crystallize. | 1. Optimize the solvent system for column chromatography (e.g., use a gradient elution).2. Attempt purification by another method, such as recrystallization from a different solvent system or preparative TLC. |
Conclusion
This application note details a simple, convenient, and effective one-pot synthesis of novel substituted 3,4-dihydro-2H-1,5-benzodithiepines. The methodology, based on the aromatic nucleophilic substitution of 1,2-dihalobenzenes with 1,3-dithiols, is versatile and provides yields ranging from moderate to nearly quantitative, depending on the substituents. [3]Key factors for success include the use of electron-withdrawing groups on the aromatic precursor and the strategic selection of bases to control selectivity. The protocols and insights provided herein should serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of this promising class of heterocyclic compounds.
References
-
Nasyrova, R. F., et al. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(xiii), 184-190. [Link]
-
Clark, J. H. (2002). Nucleophilic Aromatic Substitution. University of York. Available at: [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Gutteridge, C.E., et al. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry, 10, 123-134. [Link]
-
Kim, Y. K., et al. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 13(3), 373-376. [Link]
-
Khan, I., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Indian Chemical Society, 99(11), 100755. [Link]
-
Nasyrova, R. F., et al. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(xiii), 184-190. [Link]
-
Santeusanio, S., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]
-
Ferreira, V. F., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2776. [Link]
Sources
- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 1,2-Dibromo-4,5-dichlorobenzene
Executive Summary
This guide details the protocols for utilizing 1,2-dibromo-4,5-dichlorobenzene as a linchpin scaffold in organic synthesis. Due to the significant bond dissociation energy (BDE) difference between C–Br (approx. 68 kcal/mol) and C–Cl (approx. 81 kcal/mol), this molecule allows for orthogonal functionalization . Researchers can selectively couple aryl groups at the bromine sites under mild conditions while preserving the chlorine sites for subsequent activation. This "programmed" reactivity is critical for synthesizing complex polycyclic aromatic hydrocarbons (PAHs), liquid crystals, and pharmaceutical intermediates.
Mechanistic Principles & Selectivity
The success of this protocol relies on the kinetic differentiation of oxidative addition. Palladium(0) catalysts insert into carbon-halogen bonds at rates following the order I > Br > Cl.[1]
The Selectivity Landscape
In 1,2-dibromo-4,5-dichlorobenzene, the two bromine atoms are chemically equivalent but significantly more reactive than the chlorine atoms.
-
Phase 1 (Br-Selectivity): Using standard phosphine ligands (e.g., PPh₃), Pd(0) inserts exclusively into the C–Br bonds.
-
Phase 2 (Cl-Inertness): Under Phase 1 conditions, the C–Cl bonds remain intact, serving as "masked" electrophiles.
-
Phase 3 (Cl-Activation): Post-purification, the chlorides can be activated using electron-rich, bulky ligands (e.g., SPhos, XPhos) or Buchwald precatalysts.
Figure 1: Kinetic hierarchy in the oxidative addition step ensuring chemoselectivity.
Experimental Protocols
Protocol A: Exhaustive Bis-Arylation (Synthesis of 4,5-Dichloroterphenyls)
This protocol replaces both bromine atoms with aryl groups, leaving the chlorines intact.
Reagents & Equipment:
-
Substrate: 1,2-Dibromo-4,5-dichlorobenzene (1.0 equiv)
-
Nucleophile: Arylboronic acid (2.4 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for high Br-selectivity and low Cl-activation.
-
Base: Na₂CO₃ (2.0 M aqueous solution, 4.0 equiv)
-
Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane.
-
Atmosphere: Argon or Nitrogen (Strictly degassed).[2]
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with the solvent mixture. Sparge with argon for 20 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst decomposition.
-
Assembly: Add the dibromide substrate, arylboronic acid, and Pd(PPh₃)₄ to the flask under a counter-flow of argon.
-
Activation: Add the aqueous base via syringe.
-
Reaction: Heat the mixture to 90 °C (reflux) for 12–16 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc). The starting material (Rf ~0.6 in Hexanes) should disappear.
-
-
Workup: Cool to room temperature. Dilute with water and extract with dichloromethane (DCM). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexanes is often sufficient due to the symmetry of the product. If not, flash chromatography (SiO₂).
Protocol B: Site-Selective Mono-Arylation
Obtaining the mono-coupled product (asymmetric core) is statistically challenging but achievable.
Key Modifications:
-
Stoichiometry: Use 0.9 equiv of Boronic Acid relative to the dibromide.
-
Concentration: Run at high dilution (0.05 M) to minimize bis-coupling.
-
Temperature: Lower temperature to 60–70 °C .
Data Presentation: Expected Outcomes
| Parameter | Protocol A (Bis-Coupling) | Protocol B (Mono-Coupling) |
| Boronic Acid | 2.4 equiv | 0.9 equiv |
| Temperature | 90–100 °C | 60–70 °C |
| Primary Product | 1,2-Diaryl-4,5-dichlorobenzene | 1-Bromo-2-aryl-4,5-dichlorobenzene |
| Typical Yield | 85–95% | 40–50% (plus recovered SM) |
| Selectivity Risk | Low (Drive to completion) | High (Statistical mixture) |
Advanced Workflow: Sequential Activation
After utilizing Protocol A, the resulting dichloroterphenyl can be further functionalized. Standard Pd(PPh₃)₄ will not work efficiently for the remaining chlorides.
Condition Switch for C-Cl Activation:
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4-8 mol%).
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃.
-
Solvent: Toluene at 100–110 °C.
-
Rationale: Bulky, electron-rich Buchwald ligands facilitate oxidative addition into the stronger C–Cl bond [1].
Figure 2: Sequential workflow for converting the tetra-halogenated scaffold into a tetra-substituted product.
Troubleshooting & Optimization
Common Failure Modes
-
Homocoupling of Boronic Acid:
-
Dehalogenation (Hydrodehalogenation):
-
Low Reactivity at C-Cl (Phase 2):
-
Fix: Ensure the catalyst system is electron-rich enough. Switch from SPhos to RuPhos or BrettPhos if the incoming nucleophile is an amine (Buchwald-Hartwig) rather than a boronic acid.
-
Safety Considerations
-
PCBs: While the target terphenyls are generally distinct, the chlorobenzene intermediates are structurally related to polychlorinated biphenyls (PCBs). Handle all waste as hazardous halogenated organic waste.
-
Toxicity: 1,2-Dibromo-4,5-dichlorobenzene is a potent skin irritant. Double-gloving (Nitrile) is recommended.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of polyhalogenated heterocycles. Chemical Communications, (3), 299–301. (Provides foundational logic for halogen selectivity). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.umass.edu [people.umass.edu]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 6. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Application Note: Orthogonal Site-Selective Palladium-Catalyzed Cross-Coupling of 1,2-Dibromo-4,5-dichlorobenzene
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction and Mechanistic Rationale
In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials (such as OLEDs and conjugated polymers), polyhalogenated arenes serve as indispensable, multi-functional building blocks. Among these, 1,2-dibromo-4,5-dichlorobenzene is particularly valuable due to its inherent symmetry and the differential reactivity of its halogen substituents [1].
The core principle enabling the sequential, orthogonal functionalization of this molecule lies in the thermodynamics of its carbon-halogen bonds. The bond dissociation energy (BDE) of a typical aryl C–Br bond is approximately 68 kcal/mol, whereas the aryl C–Cl bond is significantly stronger at roughly 81 kcal/mol. Consequently, the oxidative addition of a Palladium(0) active species occurs preferentially—and often exclusively—at the C–Br bonds under mild conditions. This kinetic and thermodynamic gradient allows chemists to perform Suzuki-Miyaura, Stille, or Sonogashira couplings at the brominated sites while leaving the chlorinated sites completely intact for downstream functionalization[2, 3].
The Causality of Ligand Selection
Achieving high chemoselectivity requires precise tuning of the palladium coordination sphere.
-
For C–Br Activation: Standard, unhindered phosphine ligands like triphenylphosphine (PPh
) or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective. They readily facilitate the oxidative addition into the weaker C–Br bond but lack the electron richness required to break the C–Cl bond. -
For Subsequent C–Cl Activation: Once the bromine sites are functionalized, activating the remaining C–Cl bonds requires sterically demanding, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos, or RuPhos). These "Buchwald ligands" promote the formation of a highly reactive, mono-ligated Pd(0)L complex that can force oxidative addition into the robust C–Cl bond [3].
Figure 1: Catalytic cycle of the site-selective Suzuki-Miyaura cross-coupling at the C-Br bond.
Quantitative Catalyst & Ligand Matrix
To guide experimental design, the following table summarizes the optimized catalyst systems required to achieve specific functionalization states of 1,2-dibromo-4,5-dichlorobenzene.
| Target Transformation | Catalyst System | Ligand | Base / Solvent | Temp (°C) | Expected Yield | Chemoselectivity |
| Mono-arylation (1 C–Br) | Pd(PPh | PPh | Na | 25 - 40 | 75 - 85% | >95% (Leaves 1 Br, 2 Cl) |
| Di-arylation (Both C–Br) | Pd(dppf)Cl | dppf | K | 80 | 85 - 95% | >99% (Leaves 2 Cl intact) |
| Tetra-arylation (C–Cl Activation) | Pd | XPhos or SPhos | K | 110 | 70 - 80% | N/A (Global coupling) |
Experimental Protocols: A Self-Validating Workflow
The following protocols describe a robust, two-stage orthogonal functionalization. Stage 1 targets the chemoselective di-arylation of the C–Br bonds. Stage 2 targets the subsequent cross-coupling of the remaining C–Cl bonds.
Protocol A: Chemoselective Di-arylation (Targeting C–Br Bonds)
Objective: Synthesize 1,2-diaryl-4,5-dichlorobenzene.
Reagents:
-
1,2-Dibromo-4,5-dichlorobenzene: 1.0 mmol (304.8 g/mol )
-
Arylboronic Acid: 2.2 mmol (Slight excess to ensure complete di-arylation)
-
Pd(dppf)Cl
·CH Cl : 0.05 mmol (5 mol%) -
K
CO : 3.0 mmol -
Solvent: 1,4-Dioxane / H
O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1,2-dibromo-4,5-dichlorobenzene, the arylboronic acid, Pd(dppf)Cl
, and K CO . -
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Solvent Degassing: In a separate flask, rigorously degas the 1,4-Dioxane/H
O mixture using a minimum of three freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) intermediate to an inactive Pd(II) peroxo complex, halting the catalytic cycle. -
Reaction: Transfer the degassed solvent to the Schlenk tube via a gastight syringe. Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in an oil bath at 80 °C for 12 hours.
-
Self-Validation Check (In-Process): At 10 hours, withdraw a 50 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. Validation criteria: The complete disappearance of the starting material isotopic cluster (m/z ~304) and the intermediate mono-coupled product confirms reaction completion. The presence of the di-arylated mass with the characteristic dichloro isotopic signature (M, M+2, M+4 in a 9:6:1 ratio) confirms chemoselectivity.
-
Workup: Cool to room temperature, dilute with 20 mL EtOAc, and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous MgSO
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Global Functionalization (Targeting C–Cl Bonds)
Objective: Synthesize tetra-functionalized benzene derivatives from the Stage 1 product.
Reagents:
-
1,2-Diaryl-4,5-dichlorobenzene (Product from Protocol A): 1.0 mmol
-
Secondary Arylboronic Acid: 2.5 mmol
-
Pd
(dba) : 0.025 mmol (2.5 mol%, equates to 5 mol% Pd) -
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): 0.1 mmol (10 mol%)
-
K
PO (Anhydrous): 4.0 mmol -
Solvent: Toluene (10 mL)
Step-by-Step Methodology:
-
Preparation: Load the Schlenk tube with the Stage 1 product, secondary arylboronic acid, Pd
(dba) , XPhos, and K PO . -
Atmosphere Exchange: Perform three vacuum/Argon cycles.
-
Reaction: Add anhydrous, sparged toluene. Seal and heat aggressively to 110 °C for 18 hours. Causality: The high temperature and the bulky XPhos ligand are strictly required to overcome the high activation energy barrier of the C–Cl oxidative addition.
-
Workup & Purification: Filter the crude mixture hot through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via recrystallization or automated flash chromatography.
Figure 2: Orthogonal functionalization workflow of 1,2-dibromo-4,5-dichlorobenzene.
References
- BenchChem. (n.d.). 1,3-Dibromo-2,5-dichlorobenzene / 1,2-Dibromo-4,5-dichlorobenzene Properties and Reactivity. BenchChem Compound Database.
- CM Research Group. (2024). Publications on Palladium-Catalyzed Chemoselective Coupling. CMSO Lab.
- Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry. ORCID Profile Record.
High-Fidelity Sonogashira Coupling of 1,2-Dibromo-4,5-dichlorobenzene
Topic: Sonogashira Coupling of 1,2-Dibromo-4,5-dichlorobenzene Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Materials Researchers.
Executive Summary
This application note details the chemoselective Sonogashira cross-coupling of 1,2-dibromo-4,5-dichlorobenzene . This substrate presents a unique challenge and opportunity in organic synthesis: the presence of two distinct halogen types (Br and Cl) allows for sequential functionalization. The protocols herein focus on the exclusive activation of the C–Br bonds to generate 1,2-dialkynyl-4,5-dichlorobenzenes , which are critical precursors for phthalocyanines, conjugated polymers, and molecular electronics.
Key Technical Insight: The electron-withdrawing nature of the chlorine substituents at positions 4 and 5 activates the C–Br bonds at positions 1 and 2 towards oxidative addition, facilitating reaction under milder conditions than unsubstituted bromobenzenes while maintaining orthogonality to the C–Cl sites.
Scientific Foundation & Mechanistic Logic
Chemoselectivity: The Kinetic Hierarchy
The success of this protocol relies on the bond dissociation energy (BDE) differences between C–Br and C–Cl bonds. Palladium(0) catalysts undergo oxidative addition to aryl halides in the order: I > Br/OTf > Cl .[1]
-
C–Br Activation: Occurs readily with standard Pd/phosphine systems at 25–80 °C.
-
C–Cl Inertness: Activation of the C–Cl bond typically requires electron-rich, bulky ligands (e.g., Buchwald phosphines) and elevated temperatures (>100 °C).
-
Substrate Activation: The 4,5-dichloro substitution pattern reduces electron density on the aromatic ring. This electronic deficiency accelerates the rate of oxidative addition at the C–Br sites compared to neutral aryl bromides, allowing for high yields even with sterically demanding ortho-substitution.
Reaction Pathway Visualization
The following diagram illustrates the selective transformation and the potential pitfalls (over-reaction vs. incomplete conversion).
Figure 1: Reaction pathway highlighting the kinetic window for selective bis-alkynylation of the bromine sites.
Experimental Protocols
Protocol A: Synthesis of 1,2-Bis(trimethylsilylethynyl)-4,5-dichlorobenzene
Objective: Complete conversion of both bromine sites to alkynes using Trimethylsilylacetylene (TMSA). This is the standard "building block" synthesis.
Materials & Reagents
| Reagent | Equiv.[2][3][4][5] | Role | Notes |
| 1,2-Dibromo-4,5-dichlorobenzene | 1.0 | Substrate | Solid, mp 95-97 °C. |
| Trimethylsilylacetylene (TMSA) | 2.5 | Nucleophile | Excess ensures bis-coupling. |
| Pd(PPh₃)₂Cl₂ | 0.05 (5 mol%) | Catalyst | Robust, air-stable precatalyst. |
| CuI | 0.03 (3 mol%) | Co-catalyst | Accelerates transmetallation. |
| Triethylamine (Et₃N) | Solvent/Base | Solvent/Base | Must be anhydrous/degassed. |
| Toluene | Co-solvent | Solvent | Optional; improves solubility if needed. |
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cycle vacuum/argon (or nitrogen) 3 times to ensure an anaerobic environment. Oxygen causes homocoupling of the alkyne (Glaser coupling).
-
-
Reagent Loading:
-
Under positive argon pressure, add 1,2-dibromo-4,5-dichlorobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (3 mol%).
-
Note: Adding solids first allows for simultaneous degassing.
-
-
Solvent & Alkyne Addition:
-
Add anhydrous Et₃N (approx. 0.2 M concentration relative to substrate).
-
Critical Step: Sparge the solvent with argon for 10-15 minutes to remove dissolved oxygen.
-
Add TMSA (2.5 equiv) via syringe.
-
-
Reaction:
-
Heat the mixture to 60–70 °C .
-
Observation: The reaction mixture will darken (brown/black) and ammonium salt precipitates (Et₃N·HBr) will form, turning the solution cloudy.
-
Monitor by TLC (Hexanes/EtOAc) or GC-MS. The mono-coupled intermediate usually disappears within 2–4 hours.
-
Why 60 °C? While Ph-Br couples at RT, the ortho-bromo substituent creates steric hindrance. Mild heating ensures the second coupling proceeds to completion without activating the C–Cl bonds.
-
-
Work-up:
-
Purification:
-
Purify via silica gel column chromatography (Eluent: Hexanes or 5% CH₂Cl₂/Hexanes).
-
Target Product: 1,2-Bis(trimethylsilylethynyl)-4,5-dichlorobenzene (often a white to pale yellow solid).
-
Protocol B: Optimization for Mono-Alkynylation (Desymmetrization)
Objective: Isolate the mono-alkynyl species. This is statistically difficult on a symmetric substrate but achievable.
Modifications to Protocol A:
-
Stoichiometry: Reduce alkyne to 0.95 equiv .
-
Temperature: Lower to Room Temperature (25 °C) .
-
Addition: Add the alkyne slowly (via syringe pump over 1 hour) to keep its instantaneous concentration low.
-
Statistical Reality: Expect a mixture of Starting Material (SM), Mono-product, and Bis-product (approx. 25:50:25 statistical distribution). Separation by chromatography is required.[1]
Troubleshooting & Optimization Logic
The following decision tree assists in resolving common issues during the coupling of polyhalogenated arenes.
Figure 2: Troubleshooting decision matrix for Sonogashira coupling of polyhalogenated substrates.
Key Troubleshooting Notes:
-
The "Ortho" Effect: The second bromine is sterically crowded by the first alkyne group. If the reaction stalls at the mono-stage, switch to a smaller ligand (e.g., from PPh₃ to P(o-tol)₃ is usually worse for sterics, but sometimes specialized ligands like XPhos help, though they risk C-Cl activation). Recommendation: Stick to PPh₃ and increase time/temperature slightly.
-
Base Choice: If the reaction is sluggish, switch from Et₃N to Diisopropylamine (DIPA) or Piperidine . Secondary amines are often more effective in reducing Cu(I) acetylides.
Safety & Handling
-
1,2-Dibromo-4,5-dichlorobenzene: Like many polyhalogenated arenes, this should be treated as a potential persistent organic pollutant (POP) and irritant. Handle in a fume hood.
-
Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste separately.
-
Alkynes: Terminal alkynes are flammable. TMS-acetylene is volatile; store in a fridge.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[6][7] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922. Link
-
Hagihara, N., Sonogashira, K., & Tohda, Y. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Reference for C-Cl inertness under standard conditions). Link
Sources
1,2-Dibromo-4,5-dichlorobenzene: The "Orthogonal Handle" for Organic Electronics
Topic: Precision Engineering of Organic Semiconductors: 1,2-Dibromo-4,5-dichlorobenzene Content Type: Detailed Application Note and Protocol Guide
Executive Summary
In the molecular engineering of organic semiconductors (OSCs), the ability to independently manipulate specific sites on a benzene core is paramount. 1,2-Dibromo-4,5-dichlorobenzene represents a premier "orthogonal handle" building block. Its structural asymmetry—comprising two highly reactive bromine sites and two less reactive chlorine sites—allows researchers to execute sequential, site-selective functionalizations.[1]
The bromine atoms facilitate low-temperature Palladium-catalyzed cross-couplings (Suzuki, Stille) to extend π-conjugation, while the chlorine atoms serve a dual purpose: they either remain to lower the LUMO energy levels (enhancing n-type stability) or serve as latent handles for subsequent activation via Nickel catalysis or lithiation.[1] Furthermore, this molecule is a critical precursor for generating 4,5-dichlorobenzyne , a transient species essential for synthesizing functionalized acenes (e.g., rubrene, pentacene) via cycloaddition.
Part 1: Material Profile & Properties
| Property | Data |
| IUPAC Name | 1,2-Dibromo-4,5-dichlorobenzene |
| CAS Number | 73557-66-1 |
| Molecular Formula | C₆H₂Br₂Cl₂ |
| Molecular Weight | 304.79 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~98–102 °C (varies by purity/polymorph) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene; Insoluble in Water |
| Electronic Effect | Cl atoms exert -I (inductive withdrawal), lowering HOMO/LUMO levels.[1][2] |
| Reactivity Order | C–Br (High) > C–Cl (Low) |
Part 2: Synthesis Protocol
Rationale for Route Selection
While direct bromination of 1,2-dichlorobenzene is industrially feasible, it yields a complex mixture of isomers (3,4-, 3,6-, and 4,5-dibromo) that are difficult to separate by crystallization. For research and electronic-grade applications requiring >99% purity, the Sandmeyer Reaction starting from 4,5-dichloro-1,2-phenylenediamine is the gold standard.[1] This route chemically locks the bromine atoms into the 1,2-positions, guaranteeing the correct substitution pattern.
Protocol: Sandmeyer Synthesis from 4,5-Dichloro-1,2-phenylenediamine
Reagents:
-
Sodium Nitrite (NaNO₂)[1]
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)[1]
-
Sulfuric Acid (H₂SO₄)[1]
Step-by-Step Methodology:
-
Diazotization (The "Tetrazonium" Intermediate):
-
In a 500 mL 3-neck round-bottom flask, suspend 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol) in water (100 mL).
-
Slowly add concentrated H₂SO₄ (20 mL) while stirring to form the amine sulfate salt. Cool the mixture to -5 °C to 0 °C using an ice/salt bath.
-
Dropwise, add a solution of NaNO₂ (8.6 g, 125 mmol, 2.2 equiv) in water (25 mL). Maintain the internal temperature strictly below 5 °C. The suspension will clarify as the soluble bis-diazonium salt forms.[1] Stir for 30 min at 0 °C.
-
-
Sandmeyer Substitution:
-
In a separate 1 L flask, prepare a solution of CuBr (18.0 g, 125 mmol) in 48% HBr (100 mL). Heat this solution to 70 °C .
-
Critical Step: Slowly transfer the cold diazonium solution into the hot CuBr/HBr solution via a dropping funnel. Caution: Vigorous evolution of N₂ gas will occur.[1] Control the addition rate to prevent foaming over.
-
Once addition is complete, heat the mixture to 80–90 °C for 1 hour to ensure complete decomposition of the diazonium species.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Extract with Dichloromethane (DCM) (3 × 100 mL).
-
Wash the combined organic layers with 1M NaOH (to remove phenolic byproducts), water, and brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.[1]
-
Purification: Recrystallize from Ethanol/Hexane (1:1) or sublime under high vacuum if ultra-high purity is required for electronic devices.[1]
-
Validation:
-
¹H NMR (400 MHz, CDCl₃): Singlet at ~7.65 ppm (2H). (Symmetry dictates a single signal).[1]
-
GC-MS: Single peak, m/z = 302/304/306/308 (characteristic isotope pattern for Br₂Cl₂).[1]
Part 3: Application Workflows in Organic Electronics
Application A: Orthogonal Cross-Coupling (The "Winged" Precursors)
This workflow utilizes the high reactivity of C–Br bonds to attach conjugated arms (e.g., thiophenes) while preserving the C–Cl bonds.
-
Mechanism: Pd(0) inserts oxidatively into the weaker C–Br bond (Bond Dissociation Energy ~67 kcal/mol) preferentially over the C–Cl bond (~80 kcal/mol).
-
Protocol (Suzuki Coupling):
-
Mix 1,2-Dibromo-4,5-dichlorobenzene (1 equiv) with Aryl-Boronic Acid (2.2 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ .[1]
-
Heat at 80 °C for 12–24 h.
-
Result: 1,2-Diaryl-4,5-dichlorobenzene. The Cl atoms remain for subsequent LUMO tuning.
-
Application B: Aryne-Mediated Acene Synthesis
This is the most powerful application for creating fused-ring systems like Rubrene or Heteroacenes .[1]
-
Mechanism: Treatment with n-Butyllithium (n-BuLi) induces Lithium-Halogen exchange at a Br site, followed by elimination of LiBr to form the transient 4,5-dichlorobenzyne .[1]
-
Protocol (Diels-Alder Trapping):
-
Dissolve 1,2-Dibromo-4,5-dichlorobenzene (1 equiv) and a Diene (e.g., Furan or a Cyclopentadienone derivative) (1.5 equiv) in dry Toluene.
-
Cool to -78 °C .
-
Add n-BuLi (1.1 equiv) dropwise.[1]
-
Allow to warm to Room Temp. The benzyne intermediate is generated in situ and immediately trapped by the diene.
-
Result: A bridged bicyclic adduct, which can be aromatized (using acid or oxygen) to form the final acene.
-
Part 4: Visualizing the Workflows
Caption: Synthesis pathway from diamine precursor to divergent applications in polymer and acene chemistry.[1]
References
-
Synthesis via Sandmeyer: Organic Syntheses, Coll. Vol. 2, p. 130 (General procedure for dihalobenzenes adapted for mixed halogens).
-
Orthogonal Reactivity (Br vs Cl): BenchChem Technical Guide, "The Strategic Utility of 4-Bromo-1,2-dichlorobenzene," 2025.
-
Aryne Generation & Acene Synthesis: Journal of the American Chemical Society, "Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions," 2015.
-
Material Properties: PubChem Compound Summary for CID 4137564 (1,2-Dibromo-4,5-dichlorobenzene).
-
Precursor Availability: Sigma-Aldrich Product Sheet, "4,5-Dichloro-1,2-phenylenediamine."
Sources
Application Note & Protocol: Leveraging 1,2-Dibromo-4,5-dichlorobenzene for Advanced Liquid Crystal Synthesis
Introduction: A Strategically Substituted Core for High-Performance Liquid Crystals
1,2-Dibromo-4,5-dichlorobenzene is a key aromatic building block for the synthesis of complex liquid crystals (LCs).[1][2] Its distinct substitution pattern, featuring four halogen atoms, provides a versatile platform for constructing sophisticated mesogenic molecules. Liquid crystals are a unique state of matter that exhibit properties between those of conventional liquids and solid crystals, making them essential for applications like displays, sensors, and optical switches.[3][4] The specific arrangement of bromine and chlorine atoms on the benzene ring allows for regioselective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This enables the precise engineering of molecular architecture to achieve desired liquid crystalline properties.
The two bromine atoms serve as reactive sites for forming new carbon-carbon bonds, while the more stable chlorine atoms contribute to the overall polarity and steric profile of the molecule. This differential reactivity is crucial for stepwise synthetic strategies. The resulting halogenated core structure significantly influences the mesomorphic behavior, such as the temperature range of the liquid crystal phase and the type of phase (e.g., nematic, smectic).[3][5] This application note provides a comprehensive guide for researchers on utilizing 1,2-dibromo-4,5-dichlorobenzene in the synthesis of a biphenyl-based liquid crystal intermediate, with a focus on the widely-used Suzuki-Miyaura cross-coupling reaction.
Core Synthetic Strategy: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for creating C-C bonds, particularly in the synthesis of biaryl compounds which are common motifs in liquid crystal structures.[6][7] The reaction's high functional group tolerance and mild conditions make it ideal for complex molecule synthesis. In the case of 1,2-dibromo-4,5-dichlorobenzene, the carbon-bromine bonds are more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bonds. This chemoselectivity allows for the selective reaction at the bromine positions.
This protocol will focus on a mono-substitution reaction, which is a critical first step in a multi-step synthesis of a more complex liquid crystal molecule. The successful execution of this reaction hinges on the precise control of stoichiometry and reaction conditions to favor the formation of the monosubstituted product over the disubstituted byproduct.
Visualizing the Synthetic Workflow
Caption: Workflow of the Suzuki-Miyaura mono-arylation of 1,2-dibromo-4,5-dichlorobenzene.
Experimental Protocol: Synthesis of a 2-Aryl-1-bromo-4,5-dichlorobenzene Intermediate
This protocol outlines a general procedure for the selective mono-arylation of 1,2-dibromo-4,5-dichlorobenzene. The resulting intermediate can be further functionalized at the second bromine position to construct more elaborate liquid crystal molecules.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity | Purity/Notes |
| 1,2-Dibromo-4,5-dichlorobenzene | 73557-66-1 | 304.79 | 1.0 eq | >95% |
| Arylboronic Acid | Varies | Varies | 1.1 - 1.2 eq | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 1-5 mol% | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 eq | Anhydrous |
| Toluene | 108-88-3 | 92.14 | Anhydrous, degassed | Solvent |
| Water | 7732-18-5 | 18.02 | Degassed | Co-solvent |
Step-by-Step Methodology
-
Reaction Setup: In a Schlenk flask, combine 1,2-dibromo-4,5-dichlorobenzene, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas. Then, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to isolate the desired monosubstituted product.
Self-Validating System & Trustworthiness
To ensure the reliability of the protocol, several checks should be performed:
-
TLC Analysis: A successful reaction will show the consumption of the starting material and the formation of a new, typically less polar, product spot.
-
GC-MS Analysis: This can confirm the mass of the desired product and give an indication of the reaction's conversion and selectivity.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the purified product will confirm its structure.
Influence of the Halogenated Core on Liquid Crystal Properties
The presence of the 1,2-dibromo-4,5-dichlorobenzene core in a liquid crystal molecule has a profound impact on its physical and mesomorphic properties.
-
Mesophase Behavior: The bulky halogen atoms can disrupt molecular packing, which can lead to lower melting points and broader temperature ranges for the liquid crystal phases.[3] The specific arrangement of the halogens also influences the type of mesophase formed (e.g., nematic, smectic).[3]
-
Electro-Optical Properties: The high electronegativity of the chlorine and bromine atoms introduces a significant dipole moment. This can lead to a large dielectric anisotropy, a key parameter for the performance of liquid crystal displays.[8]
-
Birefringence: The polarizability of the halogenated aromatic core can contribute to a higher optical anisotropy (birefringence), which is beneficial for many optical applications.[9]
Conclusion and Future Perspectives
1,2-Dibromo-4,5-dichlorobenzene is a valuable and versatile building block for the synthesis of advanced liquid crystalline materials. Its unique halogenation pattern allows for regioselective functionalization, enabling the precise design of molecules with tailored properties. The Suzuki-Miyaura coupling protocol detailed here provides a reliable and adaptable method for the synthesis of key intermediates. Future research can explore the use of this core in creating novel liquid crystals for emerging technologies, such as fast-switching displays, tunable photonic devices, and organic electronics.[10][11]
References
- Royal Society of Chemistry. (2026, January 5). Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. PMC.
- Royal Society of Chemistry. (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.
- Royal Society of Chemistry. (2020, April 24). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
- American Chemical Society. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- American Chemical Society. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
- MDPI. (2023, May 31). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics.
- IRIS UniPA. (n.d.). COMMUNICATION Superfluorinated ionic liquid crystals through mesomorphic, halogen-bonded anions.
- ResearchGate. (2022, January 3).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Synthesis, Characterization, and Effects of Molecular Structure on Phase Behavior of 4-Chloro-1,3-Diazobenzene Bent-Core Liquid Crystals with High Photosensitivity.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). (PDF) Halogen‐Bonded Liquid Crystals.
- ChemRxiv. (n.d.). Synthesis, Characterization, and Effects of Molecular Structure on Phase Behavior of 4-Chloro-1,3-Diazobenzene Bent-Core Liquid Crystals with High Photosensitivity.
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-1,2-dichlorobenzene.
- Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids.
- PMC. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 1,2-Dibromo-4,5-dichlorobenzene.
- COM / Communication and Media. (2019, October 1). Researchers at Mainz University synthesize new liquid crystals that will allow the directed transmission of electricity.
- University of Cambridge. (n.d.). Liquid Crystals (all content).
- Taylor & Francis. (n.d.). Liquid crystals – Knowledge and References.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Advanced ChemBlocks. (n.d.). 1,2-Dibromo-4,5-dichlorobenzene 95%.
- PubChem. (n.d.). 1,2-Dibromo-4,5-difluorobenzene.
- (n.d.). On the photophysical properties of a liquid crystal dimer based on 4-nitrostilbene: a combined experimental and theoretical.
- TCI Chemicals. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 1,2-Dibromo-4,5-difluorobenzene.
Sources
- 1. 1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibromo-4,5-dichlorobenzene 95% | CAS: 73557-66-1 | AChemBlock [achemblock.com]
- 3. Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. colorado.edu [colorado.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. taylorandfrancis.com [taylorandfrancis.com]
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- 10. Researchers at Mainz University synthesize new liquid crystals that will allow the directed transmission of electricity | COM / Communication and Media [press.uni-mainz.de]
- 11. tcichemicals.com [tcichemicals.com]
Application Note: 1,2-Dibromo-4,5-dichlorobenzene as a Strategic Precursor in Materials Science
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Focus: Polycyclic Conjugated Hydrocarbons (PCHs), Organic Field-Effect Transistors (OFETs), and Chemiresistive Sensors
Executive Summary
In the pursuit of next-generation organic electronic devices—ranging from flexible displays to advanced chemiresistive sensors—the structural precision of the semiconducting molecule is paramount. 1,2-Dibromo-4,5-dichlorobenzene (CAS: 73557-66-1, MW: 304.79 g/mol )[1] has emerged as a highly specialized, dual-functionalized tetrahalobenzene building block. Unlike simple dihalobenzenes, this molecule serves as a regioselective aryne precursor, enabling the rapid construction of complex, halogenated polycyclic conjugated hydrocarbons (PCHs) and iptycenes via Diels-Alder cycloadditions[2],[3].
This application note details the mechanistic rationale, comparative material advantages, and validated laboratory protocols for utilizing 1,2-dibromo-4,5-dichlorobenzene in the synthesis of advanced organic electronic materials.
Mechanistic Causality: The Power of Differential Halogenation
The utility of 1,2-dibromo-4,5-dichlorobenzene is rooted in the differential reactivity of its carbon-halogen bonds.
-
Regioselective Lithiation: The carbon-bromine (C–Br) bonds are significantly weaker and more polarizable than the carbon-chlorine (C–Cl) bonds. When treated with an alkyllithium reagent such as n-butyllithium (n-BuLi), halogen-lithium exchange occurs exclusively at the bromine sites[2].
-
Aryne Generation: Subsequent elimination of lithium bromide at low temperatures generates 4,5-dichloro-1,2-benzyne. This highly reactive intermediate acts as a potent electrophilic dienophile[2].
-
Electronic Tuning (The "Chlorine Effect"): The retained chlorine atoms are permanently integrated into the resulting conjugated backbone. Because halogens are electron-withdrawing groups (EWGs), they lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the final acene[4]. This prevents the rapid photo-oxidation (endoperoxide formation) that plagues pristine acenes like pentacene, transforming the material into an ambient-stable, n-type or ambipolar semiconductor[4].
Mechanistic causality of dual-halogenation in 1,2-dibromo-4,5-dichlorobenzene for materials design.
Key Applications in Materials Science
Synthesis of Halogenated Oligoacenes for OFETs
Acenes are benchmark materials for organic electronics due to their extended π-conjugation and high charge carrier mobilities. However, longer acenes are notoriously unstable. By using 1,2-dibromo-4,5-dichlorobenzene as the starting aryne precursor, researchers synthesize chlorinated phenylene-containing oligoacenes (POAs) and pentacenes[4]. The rigid ladder structure promotes π-electron delocalization, while the chlorine substituents provide the necessary steric and electronic shielding against degradation[4].
Iptycenes for SWCNT Chemiresistive Sensors
Beyond planar electronics, 1,2-dibromo-4,5-dichlorobenzene is utilized to synthesize three-dimensional, sterically demanding molecules known as iptycenes (e.g., heptiptycenes)[2],[3]. These complex, paddle-wheel-like structures prevent detrimental π-π stacking aggregation. When applied as selector molecules on single-walled carbon nanotubes (SWCNTs), they create highly sensitive, porous chemiresistive sensors capable of detecting volatile organic compounds (VOCs)[3].
Quantitative Material Comparison
Table 1: Representative impact of chlorination (derived via 1,2-dibromo-4,5-dichlorobenzene precursors) on the electronic properties of pentacene-based semiconductors.
| Property | Pristine Pentacene (Reference) | Chlorinated Pentacene (Derived) | Mechanistic Causality |
| HOMO Level | ~ -5.0 eV | ~ -5.4 eV | Inductive electron withdrawal by Cl atoms stabilizes the HOMO. |
| LUMO Level | ~ -3.0 eV | ~ -3.6 eV | Lower LUMO facilitates electron injection, enabling n-type transport. |
| Charge Transport | p-type (Hole dominant) | Ambipolar / n-type | Altered molecular orbital alignment relative to gold electrodes. |
| Ambient Stability | Poor (Degrades in hours) | Excellent (Stable for months) | Steric/electronic resistance to Diels-Alder dimerization and oxidation. |
Validated Experimental Protocols
The following protocol details the synthesis of a diepoxypentacene intermediate—the critical first step in building chlorinated acenes. The procedure utilizes a one-pot halogen-lithium exchange and Diels-Alder trapping methodology[5].
Synthetic pathway from 1,2-dibromo-4,5-dichlorobenzene to diepoxy-oligoacene intermediates.
Protocol: One-Pot Synthesis of Chlorinated Diepoxypentacene
Rationale & Causality: The reaction is conducted at exactly –15 °C. At this temperature, the halogen-lithium exchange is rapid, but the subsequent elimination of LiBr to form the aryne is controlled. This prevents the highly reactive 4,5-dichlorobenzyne from homodimerizing into useless biphenylene byproducts, ensuring it is efficiently intercepted by the isobenzofuran diene[5].
Reagents Required:
-
1,2-Dibromo-4,5-dichlorobenzene (104 mg, 0.341 mmol)[5]
-
5,6-Dibromo-1,3-diphenylisobenzofuran (154 mg, 0.360 mmol)[5]
-
n-Butyllithium (n-BuLi, 1.60 M in n-hexane)[5]
-
Anhydrous Chlorobenzene (3.0 mL)[5]
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.
-
Dissolution: Add 1,2-dibromo-4,5-dichlorobenzene (104 mg) and 5,6-dibromo-1,3-diphenylisobenzofuran (154 mg) to the flask. Inject 3.0 mL of anhydrous chlorobenzene. Stir until complete dissolution is achieved[5].
-
Temperature Control: Submerge the flask in a dry ice/ethylene glycol bath maintained strictly at –15 °C. Allow the solution to equilibrate for 15 minutes.
-
Lithiation & Trapping: Dropwise, inject n-BuLi (0.26 mL of a 1.60 M solution, 0.42 mmol) over 5 minutes. Self-Validation Check: The solution will exhibit a distinct color shift as the aryne is generated and immediately consumed by the highly fluorescent isobenzofuran[5].
-
Equilibration: Remove the cooling bath. Allow the reaction mixture to warm to 25 °C and stir for an additional 10 minutes to ensure complete consumption of the aryne[5].
-
Quenching: Quench the reaction by slowly adding 2.0 mL of deionized water. This neutralizes any unreacted organolithium species[5].
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the crude residue via silica-gel column chromatography (Hexane/CH₂Cl₂ = 8:2) under an argon atmosphere to isolate the diepoxypentacene adduct as a solid[5].
Note: To achieve the final highly conjugated organic semiconductor, this diepoxy adduct is subsequently subjected to reductive aromatization (deoxygenation) using reagents such as SnCl₂/HCl or HI, which flattens the molecule into its fully conjugated, planar acene form[2].
References
-
National Institutes of Health. "1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564". PubChem.[Link]
-
Raymo, F. M., et al. "The Regioselective Generation of Arynes from Polyhalogenobenzenes...". ResearchGate.[Link]
-
Massachusetts Institute of Technology. "Signature redacted". DSpace@MIT.[Link]
-
Royal Society of Chemistry. "Supporting Information - One-pot synthesis of diepoxypentacene". RSC.org.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,2-Dibromo-4,5-dichlorobenzene Synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis and purification of 1,2-Dibromo-4,5-dichlorobenzene. It prioritizes regiocontrol, yield maximization, and high-purity isolation.
Topic: High-Yield Synthesis & Purification of 1,2-Dibromo-4,5-dichlorobenzene (CAS: 73557-66-1) Target Audience: Senior Researchers, Process Chemists, Drug Development Professionals Version: 2.1 (Current Standards)
Introduction: The Strategic Importance of Regiocontrol
1,2-Dibromo-4,5-dichlorobenzene is a critical symmetric building block for organic electronics (e.g., thiadiazole derivatives), MOFs, and pharmaceutical intermediates. Its value lies in its orthogonal reactivity : the C-Br bonds are significantly more labile toward Pd-catalyzed cross-coupling (Suzuki, Sonogashira) than the C-Cl bonds, allowing for precise, sequential functionalization.
However, synthesizing this specific isomer from o-dichlorobenzene (1,2-dichlorobenzene) presents a classic regioselectivity challenge.[1] Standard electrophilic bromination often yields mixtures of 3,4- and 4,5- isomers. This guide provides two validated routes:
-
Route A (Direct Bromination): Optimized for scale and cost, using thermodynamic control to favor the 4,5-isomer.
-
Route B (Sandmeyer Sequence): Optimized for absolute regiopurity, recommended for pharmaceutical applications where isomer separation is non-negotiable.
Module 1: Synthetic Route Selection & Troubleshooting
Decision Matrix: Which Route Should You Choose?
| Feature | Route A: Direct Bromination | Route B: Sandmeyer Reaction |
| Starting Material | 1,2-Dichlorobenzene (Cheap, Bulk) | 4,5-Dichloro-1,2-phenylenediamine (Specialty) |
| Step Count | 1 (One-pot, two stages) | 2 (Diazotization + Halogenation) |
| Regiopurity | ~85-90% (Requires recrystallization) | >99% (Structurally defined) |
| Primary Impurity | 1,2-Dibromo-3,6-dichlorobenzene (minor) | Azo-coupling byproducts |
| Scalability | High (Kg scale feasible) | Medium (Exothermic diazo steps) |
Visual Workflow: Synthesis Decision Tree
Caption: Decision logic and workflow for selecting the optimal synthesis pathway based on purity and scale requirements.
Module 2: Experimental Protocols & Optimization
Protocol A: Direct Bromination (Thermodynamic Control)
Best for: Large-scale preparation where minor isomer loss during recrystallization is acceptable.
The Mechanism: The first bromine adds para to a chlorine (position 4). The second bromine faces a choice.[2][3] Kinetic control might favor position 3 (ortho to Cl, ortho to Br), but this is sterically crowded. Thermodynamic conditions (high heat, long time) favor position 5 (para to Cl, ortho to Br), yielding the symmetric 1,2-dibromo-4,5-dichloro product.
Step-by-Step Guide:
-
Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring often fails as solids form), reflux condenser, and dropping funnel. Connect a gas trap (NaOH) for HBr evolution.
-
Charge: Add 1,2-dichlorobenzene (1.0 eq) and anhydrous FeCl3 (0.05 eq) or Fe powder .
-
Tip: AlCl3 is too aggressive and may cause isomerization/disproportionation. FeCl3 is milder and preferred for selectivity.
-
-
Monobromination (20–40°C): Add Br2 (1.05 eq) dropwise. Keep temp < 40°C to prevent over-bromination at random positions. Stir for 2-3 hours.
-
Dibromination (80–120°C):
-
Heat the mixture to 80°C .
-
Add a second portion of Br2 (1.2 eq).
-
Raise temperature to 110–120°C and stir for 6–12 hours.
-
Critical Check: Monitor by GC/TLC.[1] If the mono-bromo intermediate persists, add more catalyst (0.02 eq) and Br2.
-
-
Workup: Cool to 60°C. Pour into ice water containing Sodium Thiosulfate (to quench excess Br2). Extract with DCM or Chloroform.[1][2] Wash with NaHCO3.
Protocol B: Sandmeyer Reaction (High Precision)
Best for: Analytical standards or applications requiring >99.5% purity.
Step-by-Step Guide:
-
Diazotization:
-
Dissolve 4,5-dichloro-1,2-phenylenediamine (1.0 eq) in 48% HBr (excess, solvent/reactant).
-
Cool to -5°C to 0°C (ice/salt bath).
-
Add NaNO2 (2.2 eq) solution dropwise. Keep temp < 5°C.
-
Note: This forms the bis-diazonium salt.
-
-
Sandmeyer Substitution:
-
In a separate flask, prepare CuBr (2.5 eq) in 48% HBr. Heat to 60°C.
-
Slowly transfer the cold diazonium solution into the hot CuBr solution. Caution: Vigorous N2 evolution.
-
-
Isolation:
-
Heat at 80°C for 1 hour to ensure completion.
-
Steam distill or extract with DCM. The product is often a solid that precipitates upon cooling.[4]
-
Module 3: Purification & Characterization
Troubleshooting Purification (Recrystallization)
The crude product from Route A often contains traces of 1,2-dichloro-3,4-dibromobenzene.
Recommended Solvent Systems:
| Solvent System | Suitability | Procedure |
|---|---|---|
| Ethanol (Abs.) | Best for Final Polish | Dissolve hot, cool slowly to 4°C. 4,5-isomer crystallizes first (higher symmetry/MP). |
| Hexane/CHCl3 (9:1) | Best for Bulk Crude | Dissolve in min. hot CHCl3, add hot Hexane, cool. |
| Acetic Acid | Alternative | Good for removing colored impurities. |
Characterization Data
-
1H NMR (CDCl3): Look for a Singlet (approx.[5] 7.6–7.8 ppm).
-
Why? The molecule has a C2 axis of symmetry. Protons at positions 3 and 6 are chemically equivalent and do not couple to each other.
-
Red Flag: If you see doublets (J ~ 8 Hz), you have the 3,4-dibromo isomer (where protons are ortho to each other).
-
-
Melting Point: The 1,2-dibromo-4,5-dichloro isomer has a significantly higher melting point than the asymmetric isomers due to better packing.
-
Target: >240°C (Note: Literature varies, but symmetric isomers are consistently higher melting).
-
FAQ: Troubleshooting Common Issues
Q1: My reaction stalled at the mono-bromo stage (4-bromo-1,2-dichlorobenzene). Why? A: The first bromine deactivates the ring, making the second addition difficult.
-
Fix: Increase temperature to >100°C.
-
Fix: Ensure your catalyst (FeCl3) is anhydrous. If it's green/clumpy (hydrated), it won't work well. Use fresh anhydrous FeCl3 or Fe powder.
Q2: The product is brown/red even after extraction. A: This is trapped free bromine.
-
Fix: Wash the organic layer thoroughly with 10% Sodium Thiosulfate solution until the color disappears. If the solid is already isolated, triturating with cold methanol often removes the colored impurities.
Q3: How do I remove the 3,4-dibromo isomer? A: Recrystallization is more effective than column chromatography for this separation.
-
Technique: Use Ethanol.[2][6][7] The symmetric 4,5-isomer is less soluble and crystallizes out first. The asymmetric 3,4-isomer tends to stay in the mother liquor. Repeat recrystallization if the melting point is broad.
Q4: Can I use AlCl3 instead of FeCl3? A: Yes, but proceed with caution. AlCl3 is a stronger Lewis acid and can cause "halogen dance" (isomerization) or disproportionation, leading to 1,2,4-trichlorobenzene or tribromo species. FeCl3 is preferred for controlled sequential bromination.
References
- Synthesis of 1-bromo-2,4-dichlorobenzene (Precursor Step)
-
Process for producing 1-bromo-3,5-dichlorobenzene (Isomeriz
-
Regioselective Electrophilic Aromatic Bromin
- Source: MDPI / BenchChem Technical Guides.
- Relevance: Explains the directing effects (ortho/para)
-
URL:[Link]
-
Sandmeyer Reaction Mechanisms & Protocols
- Source: Khan Academy / Standard Organic Texts.
- Relevance: Validates the diazonium pathway for high-purity halide introduction.
-
URL:[Link]
-
Recrystalliz
Sources
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- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
common side reactions in the synthesis of 1,2-Dibromo-4,5-dichlorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,2-Dibromo-4,5-dichlorobenzene. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The synthesis of 1,2-Dibromo-4,5-dichlorobenzene is typically achieved via the electrophilic aromatic substitution of 1,2-dichlorobenzene (o-dichlorobenzene).[1][2] This process involves the sequential addition of two bromine atoms to the benzene ring, a reaction that requires careful control to achieve the desired regioselectivity and avoid the formation of unwanted byproducts.
Section 1: Understanding the Reaction Landscape
The core of this synthesis is a double electrophilic bromination. A Lewis acid catalyst, such as iron (Fe) or ferric chloride (FeCl₃), is used to polarize molecular bromine (Br₂), creating a potent electrophile (Br⁺) that can be attacked by the electron-rich (despite deactivation) aromatic ring.[1][2][3][4]
The process occurs in two main stages:
-
Mono-bromination: 1,2-dichlorobenzene is converted to mono-bromodichlorobenzene isomers.
-
Di-bromination: The mono-bromo intermediates are further brominated to yield the target 1,2-Dibromo-4,5-dichlorobenzene and other isomers.
The directing effects of the substituents (two Cl atoms in step 1; two Cl and one Br atom in step 2) are the primary determinants of product distribution. All halogens are ortho-, para-directing groups, but they deactivate the ring towards electrophilic attack.[1][2] This interplay dictates which isomers are formed and is the root cause of the most common side reactions.
Caption: Primary reaction pathway and major side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequent issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product is an impure mixture of isomers. What are the likely byproducts, and how can I improve selectivity?
A1: Isomer formation is the most common side reaction. It arises because the directing effects of the chloro and bromo substituents allow for bromination at multiple positions on the aromatic ring.
-
Causality: During the second bromination of the major intermediate (4-Bromo-1,2-dichlorobenzene), the existing substituents (Cl at C1, C2; Br at C4) direct the incoming electrophile. While the desired C5 position is sterically accessible and electronically favored, other positions can also be attacked, leading to a mixture of dibromo-dichlorobenzene isomers.
-
Likely Isomeric Impurities: Besides the target molecule, you may form other isomers such as 1,2-Dibromo-3,4-dichlorobenzene or 1,4-Dibromo-2,3-dichlorobenzene. The exact distribution depends heavily on reaction conditions.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a consistent and moderate reaction temperature (typically between 5-35 °C).[2] Lower temperatures often favor the thermodynamically more stable product and can increase regioselectivity.
-
Catalyst Choice: While iron powder is common, anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can alter the reactivity and selectivity.[2] Experiment with different Lewis acids to find the optimal catalyst for your setup.
-
Solvent Effects: Performing the bromination in a non-polar solvent like carbon tetrachloride or a halogenated hydrocarbon can influence the selectivity compared to running the reaction neat.[5]
-
Q2: My GC/MS analysis shows significant amounts of unreacted 1,2-dichlorobenzene and the mono-bromo intermediate. How do I drive the reaction to completion?
A2: This indicates an incomplete reaction. The cause is typically insufficient electrophile concentration, inadequate reaction time, or suboptimal temperature.
-
Causality: Electrophilic aromatic substitution on a deactivated ring is a relatively slow process. If any of the key parameters are insufficient, the reaction will stall, leaving starting materials and intermediates in the final mixture.
-
Troubleshooting & Optimization:
-
Stoichiometry: Ensure you are using a sufficient molar equivalent of bromine for a di-substitution. A slight excess (e.g., 2.1 - 2.5 equivalents of Br₂) may be necessary to drive the reaction to completion.[2] However, be cautious as a large excess can lead to over-bromination (see Q3).
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2] Continue stirring at the reaction temperature until the starting material and mono-bromo intermediate spots/peaks have disappeared or minimized. Typical reaction times after bromine addition are 1-4 hours.[2]
-
Catalyst Activity: Ensure your Lewis acid catalyst is active. If using iron powder, ensure it is fresh. If using anhydrous FeCl₃ or AlCl₃, protect the reaction from moisture, which deactivates these catalysts.
-
Q3: I'm observing products with a higher mass than my target molecule, suggesting over-bromination. How can I prevent this?
A3: Over-bromination results in the formation of tri- and even tetra-brominated species. This occurs when the reaction conditions are too harsh or when excess bromine is present after the desired product has formed.
-
Causality: The desired product, 1,2-Dibromo-4,5-dichlorobenzene, is still an aromatic ring and can undergo further electrophilic substitution, albeit at a much slower rate. Aggressive conditions can force this unwanted third bromination.
-
Troubleshooting & Optimization:
-
Precise Bromine Addition: The most critical factor is to control the stoichiometry. Use no more than a slight excess of bromine. Adding the bromine dropwise via a dropping funnel allows for better control and prevents localized high concentrations of the reagent.[1][2]
-
Temperature Management: Avoid high reaction temperatures, which increase the rate of all reactions, including the undesirable over-bromination.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC/GC), quench it promptly to destroy any remaining bromine. This is typically done by pouring the reaction mixture into an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.
-
Q4: My workup is difficult, and I'm getting low isolated yields. What are the best practices for quenching and purification?
A4: A robust workup and purification strategy is essential for isolating a clean product. Low yields can result from product loss during extraction or inefficient purification.
-
Causality: The crude reaction mixture contains the product, isomers, unreacted reagents, the Lewis acid catalyst, and dissolved HBr gas. Each of these must be systematically removed.
-
Recommended Workup & Purification Protocol:
-
Quenching: Pour the cooled reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to neutralize unreacted bromine.
-
Neutralization: Slowly add a base, such as a saturated sodium bicarbonate or dilute sodium hydroxide solution, to neutralize the acidic HBr and any remaining Lewis acid.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic product into a suitable solvent like dichloromethane or diethyl ether.[1][6] Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[2][6]
-
Purification: The crude solid can often be purified effectively by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). If isomeric impurities are significant, column chromatography on silica gel may be required.[1][6]
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized Synthesis of 1,2-Dibromo-4,5-dichlorobenzene
This protocol is a synthesis of best practices for maximizing yield and purity.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), add 1,2-dichlorobenzene (1.0 eq) and a catalytic amount of anhydrous ferric chloride (FeCl₃, ~0.05 eq).[2]
-
Reagent Addition: Cool the flask in an ice bath. Slowly add bromine (2.2 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by GC or TLC.
-
Workup: Once complete, cool the mixture and pour it slowly into a stirred, cold aqueous solution of sodium bisulfite (10% w/v).
-
Purification: Neutralize with saturated sodium bicarbonate solution, extract the product with dichloromethane (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Recrystallize the crude solid from hot ethanol to yield pure 1,2-Dibromo-4,5-dichlorobenzene as a crystalline solid.
Data Summary: Reactants and Conditions
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Substrate:Br₂) | 1 : 2.1-2.5 | Ensures di-bromination while minimizing over-bromination.[2] |
| Catalyst Loading (FeCl₃) | 0.04 - 0.06 eq | Sufficient to catalyze the reaction without promoting side reactions.[2] |
| Addition Temperature | 5 - 10 °C | Controls the exothermic reaction and improves selectivity. |
| Reaction Temperature | 20 - 35 °C | Allows the reaction to proceed to completion at a reasonable rate.[2] |
| Reaction Time | 1 - 4 hours post-addition | Monitored by TLC/GC to ensure completion.[1] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Aromatic chlorination bromination electrophilic substitution - Doc Brown. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. [Link]
-
Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides - NSF Public Access Repository. [Link]
- Process for separating dichlorobenzene isomers - Google P
- Process for producing 1-bromo-3,5-dichlorobenzene - Google P
-
Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]
Sources
- 1. 4-Bromo-1,2-dichlorobenzene | 18282-59-2 | Benchchem [benchchem.com]
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- 3. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
Technical Support Center: Managing Hydrodehalogenation in Dichlorodibromobenzenes
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and process chemists facing chemoselectivity challenges when working with polyhalogenated aromatic scaffolds.
Overview: The Hydrodehalogenation (HDH) Challenge
Dichlorodibromobenzenes (e.g., 1,3-dibromo-2,5-dichlorobenzene) are highly functionalized building blocks utilized in sequential cross-coupling reactions. The inherent reactivity difference between the weaker C–Br bond (~68 kcal/mol) and the stronger C–Cl bond (~81 kcal/mol) allows for selective oxidative addition at the bromine sites [2].
However, this same reactivity makes these substrates highly susceptible to hydrodehalogenation (HDH) —an undesired side reaction where the labile bromine (or occasionally chlorine) atom is replaced by a hydrogen atom, yielding bromodichlorobenzene or dichlorobenzene byproducts [1]. Because the resulting HDH byproducts often share similar polarity and boiling points with the desired product, downstream purification becomes exceptionally difficult, severely compromising isolated yields.
Mechanistic Causality: Why Does HDH Occur?
To solve the problem, we must first understand the mechanism. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle begins with the oxidative addition of Pd(0) into the C–Br bond to form an Ar–Pd(II)–Br intermediate. For successful coupling, this intermediate must undergo transmetalation followed by rapid reductive elimination.
HDH occurs when the Ar–Pd(II)–Br intermediate is intercepted by a hydride source before the desired carbon-carbon or carbon-heteroatom bond formation can occur. The primary culprits for this hydride transfer are:
-
Solvent-Mediated
-Hydride Elimination: Primary or secondary alcohols (e.g., ethanol, isopropanol) can coordinate to the Pd center as alkoxides. Subsequent -hydride elimination oxidizes the solvent to an aldehyde/ketone and leaves a hydride on the palladium, which then reductively eliminates with the aryl group to form the Ar–H byproduct [3]. -
Base/Water Interactions: Strong bases or trace water in the reaction mixture can act as non-traditional hydrogen sources, directly facilitating hydrodehalogenation, especially with electron-rich or highly halogenated/fluorinated substrates [4].
-
Slow Reductive Elimination: If the transmetalation or reductive elimination steps are kinetically slow—often due to steric hindrance from the adjacent halogens in dichlorodibromobenzenes—the long-lived Pd(II) intermediate has more time to undergo competing HDH pathways [5].
Caption: Competing catalytic cycles: Desired cross-coupling vs. hydrodehalogenation side reaction.
Troubleshooting Guide: Suppressing the Side Reaction
To systematically eliminate HDH, you must accelerate the desired pathway while starving the side reaction of potential hydride sources. The table below summarizes critical parameter adjustments.
| Parameter | Condition A (High HDH Risk) | Condition B (Optimized for Dichlorodibromobenzenes) | Scientific Rationale |
| Solvent | Ethanol, Isopropanol, NMP | 1,4-Dioxane, Toluene | Alcohols undergo |
| Base | NaOiPr, NaOMe | K₃PO₄, Cs₂CO₃ | Alkoxide bases can act as hydride donors. Mild, anhydrous inorganic bases facilitate transmetalation without donating hydrides. |
| Ligand | PPh₃ (Monodentate) | XPhos, BrettPhos (Bulky Biaryl) | Bulky, electron-rich ligands accelerate reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate. |
| Temperature | > 100 °C | 60 °C - 80 °C | Higher temperatures exponentially increase the rate of side reactions like HDH and homocoupling. Kinetic control is vital. |
Self-Validating Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system for the mono-coupling of 1,3-dibromo-2,5-dichlorobenzene, specifically engineered to suppress HDH.
Objective: Synthesize 1-aryl-3-bromo-2,5-dichlorobenzene with <2% HDH byproduct.
Step-by-Step Methodology:
-
Catalyst & Reagent Preparation (Anhydrous Setup):
-
Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Add 1,3-dibromo-2,5-dichlorobenzene (1.0 equiv), the arylboronic acid (1.05 equiv - strict stoichiometric control prevents double-coupling), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Validation Checkpoint: Ensure the K₃PO₄ is freshly oven-dried. Clumped base indicates moisture, which will act as a hydrogen source for HDH.
-
-
Solvent Addition & Degassing:
-
Add anhydrous 1,4-Dioxane (Karl Fischer titration confirmed H₂O < 50 ppm) via syringe.
-
Sparge the reaction mixture with Argon for 15 minutes.
-
-
Kinetic Heating & In-Process Control (IPC):
-
Place the flask in a pre-heated oil bath at exactly 65 °C.
-
Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS.
-
If the Ar–H peak (1-bromo-2,5-dichlorobenzene) is >2% relative to the product, immediately lower the temperature to 55 °C and verify your argon line integrity.
-
-
Quench and Isolation:
-
Once the starting material is consumed (typically 4-6 hours), cool to room temperature.
-
Filter through a pad of Celite to remove the palladium and inorganic base, washing with EtOAc. Concentrate the filtrate under reduced pressure.
-
Caption: Self-validating experimental workflow with in-process controls to monitor and mitigate HDH.
Frequently Asked Questions (FAQs)
Q: Why am I seeing 1-bromo-2,5-dichlorobenzene instead of my mono-coupled product? A: You are observing the direct hydrodehalogenation of your starting material. Your Pd catalyst is undergoing oxidative addition into one of the C–Br bonds, but instead of transmetalating with your coupling partner, it is abstracting a hydride from your solvent, base, or trace water. Switch to a strictly anhydrous, non-coordinating solvent like toluene or 1,4-dioxane.
Q: How do I differentiate homocoupling from HDH in my GC-MS trace? A: HDH results in a mass loss corresponding to the replacement of Br (mass ~79/81) with H (mass 1), resulting in a net mass decrease of ~78/80 Da from the starting material. Homocoupling, on the other hand, will show a massive molecular weight increase (roughly double the starting material minus two halogens) and will appear at a much later retention time on the GC trace.
Q: Can I use ethanol as a "green" solvent for this coupling?
A: While ethanol is environmentally benign, it is highly detrimental when coupling polyhalogenated benzenes prone to HDH. Ethanol readily coordinates to palladium and undergoes
References
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from[Link]
-
ACS Organometallics. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
ACS Chemical Reviews. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Retrieved from[Link]
Validation & Comparative
A Comparative Guide to the 13C NMR Chemical Shifts of 1,2-Dibromo-4,5-dichlorobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and direct method for mapping the carbon framework of a molecule. This guide offers an in-depth analysis of the expected 13C NMR chemical shifts for 1,2-Dibromo-4,5-dichlorobenzene, a tetra-substituted aromatic compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative approach, utilizing empirical data from structurally analogous compounds and the fundamental principles of substituent effects in 13C NMR spectroscopy to predict and rationalize the spectrum.
The Foundational Principles: Substituent Effects in Aromatic 13C NMR
The chemical shift of a carbon atom in a benzene ring is sensitive to the electronic environment created by its substituents. Halogens, such as bromine and chlorine, exert two primary electronic effects that influence the shielding of the carbon nuclei: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As electronegative atoms, halogens withdraw electron density from the benzene ring through the sigma bond network. This deshielding effect generally causes a downfield shift (higher ppm) of the attached carbon's resonance.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. This increases electron density at the ortho and para positions, leading to an upfield shift (lower ppm) for these carbons.
The interplay of these two opposing effects, along with steric considerations, determines the final observed chemical shift. For halogens, the inductive effect is generally dominant for the ipso-carbon (the carbon directly attached to the halogen), while the resonance effect has a more pronounced influence on the ortho and para carbons.
Predicted 13C NMR Chemical Shifts for 1,2-Dibromo-4,5-dichlorobenzene
Based on the principles of substituent additivity, we can predict the 13C NMR spectrum of 1,2-Dibromo-4,5-dichlorobenzene. Due to the molecule's C2v symmetry, we expect to see three distinct signals in the proton-decoupled 13C NMR spectrum, corresponding to the three unique carbon environments.
Figure 1. Structure of 1,2-Dibromo-4,5-dichlorobenzene showing the three unique carbon environments due to symmetry (C1/C2, C4/C5, and C3/C6).
The predicted chemical shifts are derived from the additive effects of the bromine and chlorine substituents on the benzene ring.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will now compare the expected chemical shifts with the experimentally determined values for several key analogous compounds. This comparison will allow us to observe the trends in chemical shifts as the substitution pattern on the benzene ring is altered.
| Compound | C1/C4 (ipso-X) | C2/C3/C5/C6 (ortho/meta-H) | Reference |
| 1,4-Dichlorobenzene | 132.58 | 129.82 | [1] |
| 1,4-Dibromobenzene | 122.1 | 133.8 | [2] |
| 1,2-Dibromo-4,5-dichlorobenzene (Predicted) | ~125-135 | ~130-135 |
Table 1. Experimental 13C NMR chemical shifts (ppm) of symmetrically para-disubstituted benzenes compared to the predicted range for 1,2-Dibromo-4,5-dichlorobenzene.
| Compound | C1/C2 (ipso-X) | C3/C6 (ortho-H) | C4/C5 (meta-H) | Reference |
| 1,2-Dichlorobenzene | 132.7 | 130.5 | 127.7 | [3] |
| 1,2-Dibromobenzene | 124.5 | 133.8 | 129.9 | [2] |
| 1,2-Dibromo-4,5-dichlorobenzene (Predicted) | ~125-135 | ~130-135 | - |
Table 2. Experimental 13C NMR chemical shifts (ppm) of ortho-dihalogenated benzenes compared to the predicted range for 1,2-Dibromo-4,5-dichlorobenzene.
| Compound | C1/C2/C4/C5 (ipso-X) | C3/C6 (meta-H) | Reference |
| 1,2,4,5-Tetrachlorobenzene | 135.2 | 131.8 | [4] |
| 1,2,4,5-Tetrabromobenzene | 124.9 | 134.5 | [5] |
| 1,2-Dibromo-4,5-dichlorobenzene (Predicted) | ~125-135 | ~130-135 |
Table 3. Experimental 13C NMR chemical shifts (ppm) of symmetrically tetra-substituted benzenes compared to the predicted range for 1,2-Dibromo-4,5-dichlorobenzene.
From the data in the tables, we can observe the following trends:
-
Ipso-Carbons: The carbons directly attached to bromine (ipso-bromo) consistently resonate at a higher field (lower ppm) than those attached to chlorine (ipso-chloro). This is evident when comparing 1,4-dichlorobenzene (132.58 ppm) with 1,4-dibromobenzene (122.1 ppm) and 1,2,4,5-tetrachlorobenzene (135.2 ppm) with 1,2,4,5-tetrabromobenzene (124.9 ppm).[1][4] This is attributed to the "heavy atom effect" of bromine, which increases spin-orbit coupling and leads to greater shielding.
-
Ortho and Meta Carbons: The chemical shifts of the protonated carbons are influenced by the combined inductive and resonance effects of the adjacent halogen substituents.
Based on these trends, for 1,2-Dibromo-4,5-dichlorobenzene, we can predict the following:
-
C1/C2 (ipso-bromo): These carbons will be shifted upfield relative to the ipso-chloro carbons. Their chemical shift will be influenced by the adjacent bromine and the meta-chlorine.
-
C4/C5 (ipso-chloro): These carbons will be at a lower field compared to the ipso-bromo carbons, influenced by the adjacent chlorine and the meta-bromine.
-
C3/C6 (protonated): These carbons are ortho to both a bromine and a chlorine atom. Their chemical shift will be a composite of the electronic effects of both halogens.
Experimental Protocol for 13C NMR Spectroscopy
For the acquisition of a high-quality 13C NMR spectrum of 1,2-Dibromo-4,5-dichlorobenzene, the following general protocol is recommended.
Sample Preparation
-
Dissolve approximately 20-50 mg of the solid 1,2-Dibromo-4,5-dichlorobenzene in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
13C NMR Spectrum Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher for 13C) is recommended for optimal signal dispersion and sensitivity.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum by removing 13C-1H coupling, resulting in a single peak for each unique carbon environment.
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 5-10 seconds) is crucial for obtaining accurate integrals for quaternary carbons, which have longer relaxation times.
-
Number of Scans: A significantly higher number of scans (e.g., 256-1024 or more) is typically required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope and the generally longer relaxation times of quaternary carbons.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Figure 2. A generalized workflow for the acquisition and processing of a 13C NMR spectrum.
Conclusion
References
-
PubChem. 1,4-Dichlorobenzene. National Center for Biotechnology Information. [Link]
- S. K. S. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 291-299.
-
Homework.Study.com. What is the correct assignment of the number of signals in a 13C NMR spectra of the following... [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
CAS. NMR Database for Faster Structural Data. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
MDPI. An NMR Database for Organic and Organometallic Compounds. [Link]
-
MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
PubChem. 1,2-Dibromobenzene. National Center for Biotechnology Information. [Link]
-
PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]
-
ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]
-
The Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Mediachimie.org. Spectral Database of Organic Compounds SDBS. [Link]
-
PubChem. 1,2,4,5-Tetrachlorobenzene. National Center for Biotechnology Information. [Link]
-
ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
-
Doc Brown. 15.4 Index of organic compound C-13 NMR spectra. [Link]
-
DATACC. Spectral Database for Organic Compounds (SDBS). [Link]
-
13-C NMR Chemical Shift Table.pdf. [Link]
-
The Royal Society of Chemistry. Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]
-
AIST. Spectral Database for Organic Compounds,SDBS. [Link]
-
SpectraBase. 1,2-Dibromoethylbenzene - Optional[13C NMR] - Chemical Shifts. [Link]
-
Eurisotop. 1,4-dichlorobenzene (13c6, 99%). [Link]
-
Compound Interest. a guide to 13c nmr chemical shift values. [Link]
-
PubChem. 1,2-Dibromo-4,5-dichlorobenzene. National Center for Biotechnology Information. [Link]
-
Wikipedia. 1,2,4,5-Tetrabromobenzene. [Link]
-
A. (n.d.). 4. 13C NMR Spectroscopy. In [Book Title]. [Link]
-
ATB. 1,4-Dichlorobenzene | C6H4Cl2 | MD Topology | NMR | X-Ray. [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
-
SIELC Technologies. 1,2,4,5-Tetrabromobenzene. [Link]
-
NIST WebBook. Benzene, 1,2,4,5-tetrachloro-. [Link]
-
ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
NIST WebBook. Benzene, 1,2,4,5-tetrabromo-. [Link]
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Technical Comparison Guide: Mass Spectrometry Fragmentation of 1,2-Dibromo-4,5-dichlorobenzene
Executive Summary
This guide provides an in-depth technical analysis of the electron ionization (EI) mass spectrometry behavior of 1,2-Dibromo-4,5-dichlorobenzene . It is designed for analytical chemists and drug development professionals requiring precise structural elucidation of polyhalogenated aromatic intermediates.
The core distinction of this compound lies in its isotopic clustering and ortho-effect fragmentation . Unlike its symmetric isomer (1,4-dibromo-2,5-dichlorobenzene), the 1,2-dibromo substitution pattern facilitates specific proximal halogen interactions, leading to a unique abundance ratio of dehalogenated fragment ions. This guide details the theoretical isotopic distributions, experimental protocols, and mechanistic pathways required to unambiguously identify this compound.
Compound Profile & Theoretical Basis
Chemical Identity
-
Nominal Mass: 302 Da (based on most abundant isotopes
Br, Cl) -
Monoisotopic Mass: 301.790 Da (
C₆ H₂ Br₂ Cl₂)
Theoretical Isotopic Distribution
The presence of two bromine atoms (
Table 1: Calculated Isotopic Abundances for C₆H₂Br₂Cl₂ (M⁺ Cluster)
| m/z | Isotope Composition | Relative Intensity (%) | Origin |
| 302 | 51.0 | Nominal Mass (M) | |
| 304 | 100.0 | Base Peak (M+2) | |
| 306 | 68.5 | M+4 | |
| 308 | 19.5 | M+6 | |
| 310 | 2.1 | M+8 |
Note: The "M+2" peak at m/z 304 is the base peak of the cluster due to the statistical probability of the mixed
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible fragmentation data, the following GC-MS protocol is recommended. This workflow minimizes thermal degradation prior to ionization, ensuring the observed spectrum results from EI fragmentation rather than pyrolysis.
Sample Preparation
-
Solvent: Dichloromethane (HPLC Grade).
-
Concentration: 10 µg/mL (10 ppm). High concentrations may cause detector saturation, distorting isotopic ratios.
-
Inlet: Splitless injection (1 µL) to maximize sensitivity for trace impurity analysis.
GC-MS Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30m × 0.25mm ID × 0.25µm film.[5]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[5]
-
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 3 min.
-
-
Ion Source: Electron Ionization (EI) at 70 eV .[5]
-
Source Temperature: 230°C. Temperatures >250°C can induce thermal dehalogenation.
-
Mass Range: m/z 50–350.
Fragmentation Analysis
The fragmentation of 1,2-Dibromo-4,5-dichlorobenzene is driven by the stability of the aromatic ring and the weakness of the C-Br bond relative to the C-Cl bond.
Primary Fragmentation: De-bromination
The weakest bond in the molecule is the C-Br bond (approx. 276 kJ/mol) compared to C-Cl (approx. 338 kJ/mol).
-
Pathway:
-
Observation: A prominent cluster appears at m/z 223/225/227 .
-
Mechanism: Homolytic cleavage of the C-Br bond. The positive charge is stabilized by the aromatic ring and the remaining halogen lone pairs.
Secondary Fragmentation: Sequential Loss
Following the loss of the first bromine, the radical cation undergoes further fragmentation.
-
Pathway:
(Loss of second Br) -
Observation: A cluster at m/z 144/146/148 (corresponding to C₆H₂Cl₂).
-
Alternative: Loss of Cl from the [M-Br] ion is less favorable but observed.
The "Ortho Effect" (Key Differentiator)
In 1,2-dibromo-4,5-dichlorobenzene, the two bromine atoms are vicinal (ortho).
-
Mechanism: The proximity of the large bromine atoms creates steric strain and allows for orbital overlap between the halogens.
-
Result: The probability of losing a Br atom is enhanced compared to isomers where Br atoms are isolated (para or meta). Furthermore, a low-intensity rearrangement ion corresponding to the loss of Br₂ (molecular bromine) or simultaneous loss may be observed, though stepwise loss is dominant.
Comparative Analysis: 1,2- vs. 1,4-Isomer[6]
Distinguishing 1,2-Dibromo-4,5-dichlorobenzene from 1,4-Dibromo-2,5-dichlorobenzene is critical in synthesis verification.
Table 2: Diagnostic Comparison of Isomers
| Feature | 1,2-Dibromo-4,5-dichloro- (Ortho) | 1,4-Dibromo-2,5-dichloro- (Para) | Mechanistic Reason |
| [M-Br]⁺ Intensity | Higher | Lower | Ortho steric relief drives Br loss. |
| [M-Br₂]⁺ Intensity | Moderate | Low | Proximity facilitates sequential loss. |
| Doubly Charged Ion | Lower abundance | Higher abundance | Para symmetry stabilizes |
| Retention Time | Typically Longer | Typically Shorter | Ortho isomers often have higher boiling points due to dipole moments. |
Note: The 1,4-isomer has zero dipole moment (symmetric), often leading to lower retention on non-polar columns compared to the polar 1,2-isomer.
Visualization of Fragmentation Pathways[5][7][8][9]
The following diagram illustrates the primary and secondary fragmentation pathways, highlighting the isotopic clusters.
Figure 1: Mechanistic fragmentation pathway of 1,2-Dibromo-4,5-dichlorobenzene under 70 eV Electron Ionization.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1,2-Dibromo-4,5-dichlorobenzene (CID 4137564). NIST Mass Spectrometry Data Center.[5] Available at: [Link]
- Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants. CRC Press.
- Sovocool, G. W., et al. (1987). "Mass Spectral Characterization of Polyhalogenated Aromatics." Analytical Chemistry. (Describes the ortho-effect in poly-halo systems).
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- 3. PubChemLite - 1,2-dibromo-4,5-dichloro-3,6-dimethyl-benzene (C8H6Br2Cl2) [pubchemlite.lcsb.uni.lu]
- 4. 1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 1,2-Dibromo-4,5-dichlorobenzene and 1,2,4,5-Tetrabromobenzene
Executive Summary
In the landscape of synthetic chemistry, polyhalogenated benzenes serve as versatile scaffolds for the construction of complex organic molecules, from pharmaceuticals to advanced materials. The strategic choice of starting material is paramount, as the nature and position of halogen substituents dictate the molecule's reactivity and the synthetic routes available. This guide provides an in-depth, objective comparison of two such building blocks: 1,2-Dibromo-4,5-dichlorobenzene and 1,2,4,5-tetrabromobenzene . We will dissect their structural and electronic properties to explain their divergent performance in key organic transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
Structural and Electronic Profiles
The reactivity of an aryl halide is fundamentally governed by the electronic and steric environment of the carbon-halogen (C-X) bond. While both molecules are heavily halogenated, the key difference lies in the identity of the halogens.
-
1,2-Dibromo-4,5-dichlorobenzene presents a "mixed" halogen system. It features two C-Br bonds and two C-Cl bonds.
-
1,2,4,5-Tetrabromobenzene is a symmetrically substituted molecule containing four C-Br bonds.[1]
Chlorine is more electronegative than bromine, leading to a stronger inductive electron-withdrawing effect. This makes the aromatic ring of 1,2-dibromo-4,5-dichlorobenzene slightly more electron-deficient overall compared to its tetrabromo counterpart. However, the C-Br bond is significantly weaker and longer than the C-Cl bond, making it more susceptible to cleavage in reactions like oxidative addition and metal-halogen exchange.[2]
Caption: Structural formulas and key electronic features of the two compounds.
| Property | 1,2-Dibromo-4,5-dichlorobenzene | 1,2,4,5-Tetrabromobenzene |
| CAS Number | 73557-66-1[3] | 636-28-2[1] |
| Molecular Formula | C₆H₂Br₂Cl₂[4] | C₆H₂Br₄[1] |
| Molar Mass | 304.79 g/mol [4] | 393.70 g/mol [1] |
| Appearance | Solid | White Solid[1] |
| Melting Point | Not readily available | 180–182 °C[1] |
| Key Reactivity Feature | Differential C-Br vs. C-Cl reactivity | Four reactive C-Br bonds |
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This class of reactions is arguably the most common application for these substrates and showcases their most critical reactivity difference. The mechanism proceeds via a catalytic cycle where the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond.[5] The reactivity of this step follows the trend of C-I > C-OTf > C-Br >> C-Cl.[5][6]
1,2-Dibromo-4,5-dichlorobenzene: This substrate is ideal for selective and sequential cross-coupling . The vast difference in reactivity between the C-Br and C-Cl bonds allows for the selective coupling at the C-Br positions under standard Suzuki conditions, leaving the C-Cl bonds untouched.[7] This orthogonality is a powerful tool, enabling the synthesis of complex, unsymmetrical molecules by first reacting the bromides, followed by a second, more forcing coupling reaction at the chloride positions using specialized catalysts and conditions.[8]
1,2,4,5-Tetrabromobenzene: This molecule is a robust building block for creating symmetrical structures.[1] All four C-Br bonds are reactive, making it suitable for tetra-substituted products in a one-pot reaction with sufficient coupling partner. However, achieving selective mono- or di-substitution is challenging and typically relies on stoichiometric control of the boronic acid, which can lead to mixtures of products. Its utility shines in applications like the synthesis of discotic liquid crystals or fluorescent dyes where full substitution is desired.[1]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require the aromatic ring to be sufficiently electron-poor to be attacked by a nucleophile.[9] This is facilitated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[10][11]
1,2-Dibromo-4,5-dichlorobenzene: The presence of two chlorine atoms, which are stronger inductive EWGs than bromine, makes this ring more electron-deficient. This heightened electrophilicity, in principle, makes it a better candidate for SNAr compared to the tetrabromo analogue. The reaction would likely proceed with the displacement of a chlorine atom, as the more electron-withdrawing halogen can better stabilize the intermediate carbanion, even though C-Cl is a stronger bond.[12]
1,2,4,5-Tetrabromobenzene: While the four bromine atoms do withdraw electron density, the effect is less pronounced than with chlorine. Therefore, SNAr reactions on this substrate are less favorable and would require either very strong nucleophiles or harsh reaction conditions. For most applications, other synthetic routes are preferred.
Metal-Halogen Exchange & Aryne Formation
Metal-halogen exchange, typically with organolithium reagents like n-butyllithium, is a common method for generating aryllithium species. The rate of exchange follows the trend I > Br > Cl.[13]
1,2-Dibromo-4,5-dichlorobenzene: Similar to cross-coupling, the exchange will occur selectively at the C-Br positions.[14] This allows for the clean formation of a 1,2-dilithio-4,5-dichlorobenzene intermediate, which can be trapped by various electrophiles to create disubstituted products.
1,2,4,5-Tetrabromobenzene: This substrate is well-documented as a precursor to aryne intermediates.[15] Treatment with one equivalent of n-butyllithium can abstract a bromine atom, and the resulting organolithium can eliminate LiBr to form a 3,6-dibromo-1,4-benzyne intermediate in-situ. Using two equivalents of butyllithium can lead to the formation of a 1,4-benzadiyne equivalent, which can be trapped by dienes like furan in cycloaddition reactions.[15][16]
Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling
To provide a tangible comparison, the following protocols outline a selective mono-coupling on 1,2-dibromo-4,5-dichlorobenzene and a standard coupling on 1,2,4,5-tetrabromobenzene.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective Mono-alkynylation of 1,2-Dibromo-4,5-dichlorobenzene
-
Objective: To demonstrate the selective reaction at one of the C-Br positions.
-
Rationale: Standard Suzuki conditions are sufficient to activate the C-Br bond while leaving the C-Cl bond intact. Using a slight sub-stoichiometric amount of the boronic acid helps to favor mono-substitution over di-substitution.
Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add 1,2-dibromo-4,5-dichlorobenzene (305 mg, 1.0 mmol), phenylboronic acid (110 mg, 0.9 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Solvent Addition: Add a solvent mixture of toluene (10 mL) and water (2.5 mL).
-
Degassing: Equip the flask with a reflux condenser and purge the system with argon or nitrogen for 15 minutes while stirring.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-8 hours. Monitor the reaction's progress by TLC or GC-MS, observing the consumption of the starting material and the appearance of a new, less polar spot.
-
Workup: Cool the reaction to room temperature. Add 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the mono-coupled product.
Protocol 2: Tetra-substitution of 1,2,4,5-Tetrabromobenzene
-
Objective: To demonstrate the full substitution of all four C-Br bonds.
-
Rationale: A significant excess of the boronic acid and a robust catalyst system are used to drive the reaction to completion, ensuring all four reactive sites are coupled.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 1,2,4,5-tetrabromobenzene (394 mg, 1.0 mmol), phenylboronic acid (610 mg, 5.0 mmol, 1.25 eq. per Br), and cesium carbonate (2.6 g, 8.0 mmol).
-
Solvent Addition: Add a solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Degassing: Equip the flask with a reflux condenser and purge the system with argon or nitrogen for 20 minutes while stirring.
-
Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (44 mg, 0.06 mmol).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress until the starting material is fully consumed.
-
Workup: Cool the reaction to room temperature. Add 50 mL of water and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product may precipitate upon cooling or concentration and can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Senior Application Scientist's Recommendation
The choice between these two reagents is entirely dependent on the synthetic goal.
-
Choose 1,2-Dibromo-4,5-dichlorobenzene for:
-
Stepwise or sequential synthesis: Its orthogonal C-Br and C-Cl bonds are perfect for building complex, unsymmetrical molecules where different functionalities need to be introduced in a controlled manner.
-
Fine-tuning electronic properties: The ability to selectively replace the bromines while retaining the electron-withdrawing chlorines allows for precise control over the final molecule's electronic character.
-
-
Choose 1,2,4,5-Tetrabromobenzene for:
-
Symmetrical, multi-substituted targets: It is an excellent and direct precursor for creating molecules with D₂h symmetry, such as core structures for liquid crystals, organic electronics, or metal-organic frameworks.[1]
-
Aryne chemistry: It serves as a reliable and commercially available precursor for generating 1,4-benzyne or 1,4-benzadiyne intermediates for cycloaddition reactions.[15]
-
By understanding the fundamental principles of their reactivity, researchers can leverage the unique characteristics of each of these polyhalogenated benzenes to design more efficient and elegant synthetic routes.
References
-
Wikipedia. (n.d.). 1,2,4,5-Tetrabromobenzene. Retrieved from [Link]
- Snieckus, V., & Workentin, M. S. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(15), 4491-4495.
- Hart, H., & Ruge, B. (1998). USE OF 1,2,4,5-TETRABROMOBENZENE AS A 1,4-BENZADIYNE EQUIVALENT: anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. Organic Syntheses, 75, 201.
- Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(7), 1241-1252.
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1985). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- ACS Publications. (2001). Synthesis of 1,5-diamino-1,5-dihydrobenzo[1,2-d:4,5-d']bistriazole (DABT) and its use as a 1,4-benzadiyne equivalent. The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
MDPI. (2017, November 11). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-dibromo-4,5-dichloro-3,6-dimethyl-benzene. Retrieved from [Link]
-
Philadelphia University. (n.d.). Chemistry of Benzene: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-4,5-dichlorobenzene. Retrieved from [Link]
-
Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]
-
ResearchGate. (n.d.). A review of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the environment and assessment of its persistence, bioaccumulation and toxicity. Retrieved from [Link]
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A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in 1,2-Dibromo-4,5-dichlorobenzene
For researchers and professionals in drug development and materials science, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular engineering. The ability to precisely control which halogen atom reacts in a molecule like 1,2-dibromo-4,5-dichlorobenzene is crucial for building complex molecular architectures. This guide provides an in-depth comparison of the reactivity of carbon-bromine (C-Br) versus carbon-chlorine (C-Cl) bonds in this specific substrate, supported by fundamental principles and experimental data.
The Decisive Factor: Bond Dissociation Energy
The fundamental difference in reactivity between C-Br and C-Cl bonds stems from their respective bond dissociation energies (BDEs). The C-Br bond is inherently weaker and thus more readily cleaved than the C-Cl bond. This is due to the larger atomic radius of bromine compared to chlorine, which results in a longer and weaker bond with carbon.[1][2][3][4]
| Bond | Typical Bond Dissociation Energy (Aryl) |
| C-Br | ~299 kJ/mol |
| C-Cl | ~354 kJ/mol |
Data sourced from representative literature values for aryl halides.[5]
This difference in BDE is the primary driver for the chemoselectivity observed in numerous cross-coupling reactions, where the C-Br bond will preferentially undergo reaction under conditions that leave the C-Cl bond intact.[6]
Palladium-Catalyzed Cross-Coupling: A Tale of Two Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. In the context of 1,2-dibromo-4,5-dichlorobenzene, these reactions elegantly illustrate the differential reactivity of the C-Br and C-Cl bonds. The key, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7][8][9]
The lower bond dissociation energy of the C-Br bond translates to a lower activation energy for the oxidative addition step, making it kinetically favored over the C-Cl bond.[1] This allows for selective functionalization at the bromine-substituted positions.
Experimental Workflow: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. By carefully controlling the reaction conditions, one can achieve selective coupling at the C-Br positions of 1,2-dibromo-4,5-dichlorobenzene.
Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.
Protocol: Selective Monofunctionalization via Suzuki-Miyaura Coupling
This protocol is designed to favor the reaction at one of the C-Br bonds.
Materials:
-
1,2-Dibromo-4,5-dichlorobenzene
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 1,2-dibromo-4,5-dichlorobenzene, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.[10]
-
Add the degassed dioxane/water solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.[10][11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.[10]
To achieve difunctionalization at both C-Br positions, the equivalents of the arylboronic acid and base can be increased, and the reaction time may be extended.
Sonogashira and Buchwald-Hartwig Amination: Further Examples of Selectivity
The same principle of differential reactivity applies to other important cross-coupling reactions.
-
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. The general reactivity trend is C-I > C-Br > C-Cl, allowing for selective alkynylation at the C-Br positions of 1,2-dibromo-4,5-dichlorobenzene.[12][13]
-
Buchwald-Hartwig Amination: This method forms C-N bonds by coupling aryl halides with amines. Again, the C-Br bonds will react preferentially over the C-Cl bonds, enabling the selective synthesis of arylamines.[14][15]
Sources
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distinguishing isomers of dichlorodibromobenzene by spectroscopy
Distinguishing Isomers of Dichlorodibromobenzene ( ): A Spectroscopic Guide
Executive Summary
The structural elucidation of dichlorodibromobenzene isomers presents a classic "symmetry trap" in analytical chemistry. While there are theoretically multiple isomers for the formula
Standard 1H NMR is often insufficient because both high-symmetry isomers produce identical singlet peaks. This guide provides a definitive, multi-modal workflow to distinguish these isomers by leveraging Symmetry Point Groups and the Rule of Mutual Exclusion in vibrational spectroscopy, supported by melting point thermodynamics.
The Isomer Landscape: Symmetry Classes
To select the correct spectroscopic method, we must first categorize the isomers by their symmetry elements. This dictates their spectral "fingerprint."[1]
| Isomer Structure | IUPAC Name | Point Group | Key Symmetry Element | Dipole Moment ( |
| Isomer A | 1,4-dichloro-2,5-dibromobenzene | Inversion Center ( | 0 D (Non-polar) | |
| Isomer B | 1,2-dichloro-4,5-dibromobenzene | ~2.5 D (Polar) | ||
| Isomer C | 1,3-dichloro-4,6-dibromobenzene | ~1.5 D (Polar) | ||
| Isomer D | 1,2-dichloro-3,4-dibromobenzene | None (Asymmetric) | High |
The Analytical Challenge: Isomers A, B, and C all possess equivalent protons, resulting in a single NMR peak. Isomer A must be distinguished from B and C using vibrational selection rules.
Primary Screen: 1H NMR Spectroscopy
Objective: Filter out asymmetric isomers and establish proton equivalency.
Experimental Protocol
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL
. -
Acquisition: Standard 1D proton sequence (30° pulse), 16 scans.
-
Processing: Calibrate TMS to 0.00 ppm.
Data Interpretation
The relationship between the two aromatic protons (
-
Scenario 1: Two Doublets (
Hz) -
Scenario 2: Two Doublets (
Hz)-
Diagnosis: Protons are Meta to each other and non-equivalent.[1]
-
Identity: Asymmetric meta-substituted isomers.
-
-
Scenario 3: Single Singlet
-
Diagnosis: Protons are chemically equivalent.
-
Identity: High-symmetry isomers (Isomers A, B, or C).
-
Action:NMR is inconclusive. You must proceed to Vibrational Spectroscopy.
-
Definitive Identification: IR & Raman Spectroscopy
Objective: Distinguish Centrosymmetric (
The Mechanism
For a molecule with a center of inversion (Isomer A: 1,4-dichloro-2,5-dibromobenzene):
-
IR Active vibrations are Raman Inactive .[1]
-
Raman Active vibrations are IR Inactive .[1]
-
Result: No spectral overlap between IR and Raman peaks.
For molecules without a center of inversion (Isomers B & C):
-
Many vibrations are active in both IR and Raman.[1]
-
Result: Significant spectral overlap (coincidence of peaks).[1]
Experimental Protocol
Step 1: FTIR (Transmission)
-
Method: KBr Pellet (solid state is preferred to maintain fixed conformation).
-
Mix: 1 mg sample with 100 mg dry KBr. Press at 8 tons.
-
Scan: 4000–400
, 32 scans, 4 resolution.
Step 2: Raman Spectroscopy
-
Laser: 532 nm or 785 nm (avoid fluorescence).
-
Power: 10–50 mW.
-
Scan: 100–3500
.
Comparative Data Analysis
| Feature | Isomer A ( | Isomer B ( |
| Symmetry | Centrosymmetric | Non-centrosymmetric |
| Selection Rule | Mutual Exclusion | Coincidence Allowed |
| C=C Stretch | Raman active ONLY (~1580 | Active in BOTH IR and Raman |
| Ring Breathing | Raman active ONLY (~1000 | Active in BOTH |
| Dipole Moment | 0 (Non-polar) | ~2.5 D (Polar) |
Decision Rule: Overlay the IR and Raman spectra.
-
If peaks do NOT align (IR peaks appear in Raman gaps): Identify as 1,4-dichloro-2,5-dibromobenzene .
-
If peaks DO align (especially ring stretches): Identify as 1,2-dichloro-4,5-dibromobenzene (or other
isomer).
Confirmation: Melting Point Thermodynamics
Objective: Verify structural packing efficiency.
According to Carnelley’s Rule , high molecular symmetry leads to efficient crystal packing and significantly higher melting points.[4][5]
-
Isomer A (Para-Para): Highly symmetric (
). Packs efficiently.-
Expected MP:High (>140°C)
-
-
Isomer B (Ortho-Ortho): Kinked shape (
). Packs poorly.-
Expected MP:Low (<100°C)
-
Note: Experimental values should be validated against specific literature, but the relative order
Analytical Workflow Diagram
The following decision tree visualizes the logic flow for identifying the specific isomer.
Caption: Logical workflow for differentiating isomers based on proton coupling and symmetry-driven selection rules.
References
-
Chemical Instrumentation Facility, Iowa State University. "NMR Coupling Constants." Common 1H-1H coupling values for ortho/meta/para relationships.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 231237, 1,4-Dibromo-2,5-dichlorobenzene." Physical properties and identifiers.[1][3][4][5][6][7][8][9][10][11][Link]
-
Podsiadło, M., et al. "Structure–melting relations in isomeric dibromobenzenes." Analysis of Carnelley's rule and packing efficiency in halogenated benzenes.[Link]
-
Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Principles of symmetry and chemical equivalence in NMR.[Link]
-
Chemistry Stack Exchange. "Why is the melting point of p-dichlorobenzene higher than those of o- and m-isomers?" Discussion on symmetry and intermolecular forces.[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 12) Select the correct order of melting points of isomeric dichlorobenzen.. [askfilo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rubingroup.org [rubingroup.org]
- 7. pg.edu.pl [pg.edu.pl]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. 1,4-Dibromo-2,5-dichlorobenzene | C6H2Br2Cl2 | CID 231237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
comparative study of cross-coupling reactions with dihalobenzenes
Dihalobenzenes are indispensable building blocks in pharmaceutical development and materials science, serving as precursors for complex multi-substituted arenes and terphenyls. However, their dual reactive sites present a formidable chemoselective challenge: how do we precisely control the reaction to achieve either a selective mono-coupling or a complete bis-coupling?
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction templates. We will dissect the causality behind site-selectivity, compare the performance of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide self-validating experimental protocols grounded in current literature.
Mechanistic Foundations: The Causality of Selectivity
To master cross-coupling with dihalobenzenes, one must control the oxidative addition step—the critical selectivity checkpoint in the palladium catalytic cycle. Selectivity is governed by two primary paradigms:
Substrate Control (Electronic & Steric Bias)
When a dihalobenzene contains two different halogens (e.g., 1-bromo-4-chlorobenzene), selectivity is dictated by the bond dissociation energy (BDE) of the carbon-halogen bonds. The rate of oxidative addition strictly follows the trend: C–I > C–Br > C–Cl > C–F [1]. A standard Pd(0) catalyst will rapidly insert into the weaker C–I or C–Br bond while leaving the stronger C–Cl or C–F bond intact for downstream functionalization.
Catalyst Control & The Proximity Effect
Symmetric dihalobenzenes (e.g., 1,4-dibromobenzene) lack inherent electronic bias. While statistical models suggest a mixture of mono- and bis-coupled products, empirical data reveals a strong kinetic preference for multi-coupling over mono-coupling [2].
The Causality: When the first catalytic cycle concludes, the newly formed mono-coupled product remains in the immediate solvent shell of the regenerated Pd(0) catalyst. This localized high concentration promotes a second, rapid oxidative addition before the mono-coupled intermediate can diffuse into the bulk solution[2].
To override this proximity effect and force mono-coupling, researchers must employ continuous flow reactors to rapidly sweep the intermediate away from the catalytic zone[3], or utilize highly specialized, sterically demanding ligands to switch the site-selectivity[4].
Catalytic cycle showing competition between mono-coupling and proximity-driven bis-coupling.
Comparative Performance Data
The following table synthesizes quantitative data comparing different cross-coupling strategies applied to dihalobenzenes. The choice of ligand and reaction stoichiometry dictates whether the system arrests at mono-coupling or proceeds to bis-coupling.
| Reaction Class | Substrate | Catalyst System | Target Outcome | Major Product | Selectivity / Yield |
| Suzuki-Miyaura | 1-Bromo-4-chlorobenzene | Pd(PPh3)4 / Na2CO3 | Substrate-Controlled Mono | 4-Chlorobiphenyl | >95% Mono / 88% Yield |
| Suzuki-Miyaura | 1,4-Dibromobenzene | Pd-PEPPSI-iPr / K2CO3 | Proximity-Driven Bis | p-Terphenyl | >90% Bis / 92% Yield |
| Buchwald-Hartwig | 1,4-Dibromobenzene | Pd2(dba)3 / XPhos | Catalyst-Controlled Bis | 1,4-Bis(amino)benzene | >95% Bis / 85% Yield |
| Sonogashira | 1-Iodo-4-bromobenzene | PdCl2(PPh3)2 / CuI | Substrate-Controlled Mono | 1-Bromo-4-(alkynyl)benzene | >98% Mono / 90% Yield |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The stoichiometric ratios and specific ligand choices are calibrated to force the reaction down a single mechanistic pathway.
Protocol A: Substrate-Controlled Mono-Coupling (Suzuki-Miyaura)
Objective: Chemoselective arylation of the C–Br bond in the presence of a C–Cl bond. Causality: The 13 kcal/mol difference in BDE between C–Br and C–Cl ensures Pd(0) exclusively inserts into the bromide site at moderate temperatures.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 1-bromo-4-chlorobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.05 mmol, 1.05 equiv), and anhydrous Na2CO3 (2.0 mmol, 2.0 equiv). Note: Strict 1:1 stoichiometry prevents over-reaction.
-
Catalyst Loading: Add Pd(PPh3)4 (0.03 mmol, 3 mol%) inside a nitrogen-filled glovebox.
-
Solvent Addition: Inject a degassed mixture of Toluene/H2O (4:1 v/v, 5 mL). The biphasic system aids in dissolving the boronic acid and base.
-
Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) for 6 hours.
-
Validation & Workup: Monitor via GC-MS. The reaction is complete when the starting material is consumed. Extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash chromatography (Hexanes) to isolate 4-chlorobiphenyl.
Protocol B: High-Efficiency Bis-Amination (Buchwald-Hartwig)
Objective: Complete double amination of a symmetric dihalobenzene. Causality: Utilizing XPhos—a highly sterically demanding, electron-rich biaryl phosphine—accelerates both oxidative addition and reductive elimination, preventing catalyst deactivation and driving the reaction through two complete cycles[5].
-
Reagent Preparation: Charge a reaction vial with 1,4-dibromobenzene (1.0 mmol, 1.0 equiv), morpholine (2.5 mmol, 2.5 equiv - excess required), and NaOtBu (2.5 mmol, 2.5 equiv).
-
Catalyst/Ligand Assembly: Add Pd2(dba)3 (0.02 mmol, 2 mol% Pd) and XPhos (0.08 mmol, 8 mol%).
-
Solvent Addition: Inject anhydrous toluene (5 mL) under an argon atmosphere.
-
Execution: Seal the vial and heat to 100 °C for 12 hours. The excess nucleophile and elevated temperature overcome the steric hindrance of the first amine addition.
-
Validation & Workup: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove inorganic salts. Concentrate in vacuo and recrystallize from ethanol to yield pure 1,4-dimorpholinobenzene.
Experimental workflow for optimizing chemoselective cross-coupling of dihalobenzenes.
References
1.[4] Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Source: MDPI. URL: [Link] 2.[2] Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Source: MDPI. URL: [Link] 3.[3] Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Source: Taylor & Francis. URL: [Link] 4.[1] Solution-Phase Parallel Synthesis of a Multi-Substituted Benzo[b]thiophene Library. Source: NIH / PMC. URL: [Link] 5.[5] Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]
Sources
- 1. Solution-Phase Parallel Synthesis of a Multi-Substituted Benzo[b]thiophene Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
